Tris(perfluorophenyl)borane
Description
Properties
IUPAC Name |
tris(2,3,4,5,6-pentafluorophenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAJXDYVZBHCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18BF15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074594 | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1109-15-5 | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1109-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(pentafluorophenyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(pentafluorophenyl)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Borane, tris(2,3,4,5,6-pentafluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(PENTAFLUOROPHENYL)BORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3WU5E2578 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the fundamental properties of Tris(perfluorophenyl)borane?
An In-depth Technical Guide to the Core Properties of Tris(perfluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
This compound, often abbreviated as B(C₆F₅)₃, is a powerful and versatile organoboron compound that has garnered significant attention in various fields of chemistry.[1] Its unique electronic properties, stemming from the highly electron-withdrawing pentafluorophenyl groups, make it an exceptionally strong Lewis acid and a cornerstone in modern catalysis and synthesis.[2] This guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and spectroscopic characteristics, chemical reactivity, and key applications, supplemented with experimental protocols and graphical representations of its behavior.
Physical and Spectroscopic Properties
This compound is a white, volatile solid that is thermally stable at temperatures well over 200 °C.[3] It is also resistant to oxygen and tolerant to water, although it readily forms adducts with water.[3] Its solubility in various organic solvents makes it a convenient reagent in a wide range of reaction conditions.[4]
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈BF₁₅ |
| Molecular Weight | 511.98 g/mol [5] |
| Appearance | Colorless to white solid[5] |
| Melting Point | 126-131 °C[4][5] |
| Solubility | Soluble in hexane, chloroform, dichloromethane, and toluene (B28343).[4] |
| Dipole Moment | 0 D[5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹¹B NMR | ~60 ppm (in C₆D₆ for the tricoordinated species)[6] |
| ~0 ppm (for the tetracoordinated BCF·H₂O complex)[6] | |
| ¹⁹F NMR | δ -129.1 (ortho-F), -142.0 (para-F), -160.3 (meta-F) (in C₆D₆) |
| IR Spectroscopy | Key C-F and B-C stretching bands are characteristic. |
| UV-Vis | λmax ≈ 306 nm (in Toluene)[4] |
Chemical Properties and Reactivity
The core of this compound's utility lies in its potent Lewis acidity. The three electron-withdrawing pentafluorophenyl substituents render the central boron atom highly electrophilic and capable of accepting electron pairs from a wide variety of Lewis bases.[7]
Lewis Acidity
The Lewis acidity of B(C₆F₅)₃ has been quantified using various methods, including the Gutmann-Beckett method, which utilizes ³¹P NMR spectroscopy with triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule.[8] The acceptor number (AN) for B(C₆F₅)₃ is 82, indicating a Lewis acidity comparable to boron trifluoride (BF₃) but less than boron trichloride (B1173362) (BCl₃).[5][8] Despite not being the absolute strongest Lewis acid, its high stability and the inertness of its B-C bonds make it an "ideal Lewis acid" for many applications.[3]
Frustrated Lewis Pairs (FLPs)
A significant area of research involving this compound is its application in Frustrated Lewis Pairs (FLPs).[7] An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[7] This "frustrated" state leaves both the acidic and basic sites available to react with small molecules. The combination of B(C₆F₅)₃ with a bulky phosphine (B1218219), such as tri-tert-butylphosphine (B79228) (tBu₃P), can activate dihydrogen (H₂), leading to metal-free hydrogenations.[9]
Catalysis
This compound is a highly effective catalyst for a variety of organic transformations, including:
-
Polymerization: It serves as a co-catalyst in olefin polymerization.[7]
-
Hydrosilylation: It catalyzes the addition of silanes to unsaturated bonds.[10][11]
-
Reductions and Alkylations: Its strong Lewis acidity facilitates various reduction and alkylation reactions.[12]
-
Aldol-type Reactions: It can catalyze aldol-type condensation reactions.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a Grignard reagent with boron trichloride.[3]
Materials:
-
Magnesium turnings
-
Bromopentafluorobenzene (B106962) (C₆F₅Br)
-
Boron trichloride (BCl₃)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous pentane
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings in anhydrous diethyl ether.
-
Slowly add bromopentafluorobenzene to the suspension to form the Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr).
-
Cool the Grignard solution to 0 °C and slowly add a solution of boron trichloride in diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by sublimation at approximately 120 °C under high vacuum to yield pure Tris(pentafluorophenyl)borane as a white crystalline solid.[13]
Activation of Dihydrogen using a Frustrated Lewis Pair
This protocol describes a general procedure for the activation of H₂ using the B(C₆F₅)₃/tBu₃P system.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Tri-tert-butylphosphine (tBu₃P)
-
Anhydrous toluene
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, dissolve Tris(pentafluorophenyl)borane in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, prepare a solution of tri-tert-butylphosphine in anhydrous toluene.
-
Slowly add the phosphine solution to the borane (B79455) solution while stirring. Due to steric hindrance, a classical adduct will not form.
-
Connect the Schlenk flask to a hydrogen gas line and purge the flask with H₂.
-
Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the solution at room temperature.
-
The reaction leads to the heterolytic cleavage of H₂, forming the phosphonium (B103445) borate (B1201080) salt [tBu₃PH]⁺[HB(C₆F₅)₃]⁻, which may precipitate from the solution. The product can be characterized by NMR spectroscopy.[9]
Mandatory Visualization
Caption: Molecular structure of this compound.
Caption: H₂ activation by a Frustrated Lewis Pair.
Caption: Simplified catalytic cycle for hydrosilylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 4. TRIS(PENTAFLUOROPHENYL)BORANE | 1109-15-5 [chemicalbook.com]
- 5. Tris(pentafluorophenyl)boron [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 9. chm.bris.ac.uk [chm.bris.ac.uk]
- 10. B(C6F5)3-Catalyzed Hydrosilylation of Vinylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tris(pentafluorophenyl)borane | Perfluorotriphenylboron | (C6F5)3B – Ereztech [ereztech.com]
- 13. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Tris(perfluorophenyl)borane
This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, B(C₆F₅)₃, a powerful Lewis acid with broad applications in catalysis and organic synthesis. This document details experimental protocols, presents quantitative data for comparison, and includes graphical representations of the chemical workflows.
Synthesis of this compound
This compound can be synthesized through two principal routes: the Grignard reagent method and the organolithium reagent method. Both methods involve the reaction of a pentafluorophenyl-metal species with a boron halide.
Grignard Reagent Method
This is the most common and well-established method for synthesizing this compound. It involves the preparation of a pentafluorophenyl Grignard reagent, which is then reacted with a boron trihalide.
1.1.1. Experimental Protocol
The following protocol is a generalized procedure based on common literature methods[1]:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend magnesium turnings (0.3 mol) in anhydrous diethyl ether (500 mL) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of bromopentafluorobenzene (B106962) (0.3 mol) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Boron Trihalide:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of boron trifluoride etherate (BF₃·OEt₂) (0.1 mol) in toluene (B28343) (200 mL) to the cooled Grignard solution with vigorous stirring[1].
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Isolation:
-
Remove the bulk of the diethyl ether under reduced pressure.
-
Heat the remaining toluene solution to reflux (approximately 100°C) for one hour, during which magnesium halide salts will precipitate[1].
-
Allow the mixture to cool to room temperature and filter to remove the precipitated salts.
-
The filtrate contains the this compound product.
-
1.1.2. Quantitative Data
| Parameter | Value | Reference |
| Yield | Up to 70% (isolated) | [1] |
| Purity | High, suitable for further purification | [1] |
| Reaction Time | Several hours | [1] |
| Reaction Temperature | 0°C to reflux | [1] |
Organolithium Reagent Method
This method utilizes a pentafluorophenyllithium reagent, which is typically generated in situ from pentafluorobenzene (B134492) and an organolithium reagent like n-butyllithium.
1.2.1. Experimental Protocol
The following is a representative protocol based on literature descriptions[2][3]:
-
Pentafluorophenyllithium Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve pentafluorobenzene in anhydrous diethyl ether.
-
Cool the solution to a low temperature (typically -78°C to -40°C).
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution.
-
Stir the mixture at this low temperature for a specified time to ensure complete formation of the lithium reagent.
-
-
Reaction with Boron Trihalide:
-
To the cold solution of pentafluorophenyllithium, slowly add a solution of boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) in a suitable solvent (e.g., hexanes).
-
Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
-
Workup and Isolation:
-
Add a non-coordinating solvent like toluene and remove the more volatile solvents (diethyl ether, hexanes) by distillation.
-
Filter the mixture to remove the precipitated lithium halide salts.
-
The resulting solution contains the crude this compound.
-
1.2.2. Quantitative Data
| Parameter | Value | Reference |
| Yield | 40.1% - 61.3% (crude) | [2] |
| Purity (crude) | 95% - 97% (by ¹⁹F NMR) | [2] |
| Reaction Time | Overnight | [2] |
| Reaction Temperature | -78°C to room temperature | [2][3] |
Purification of this compound
High purity this compound is often required for catalytic applications. The most common purification methods are sublimation and recrystallization.
Sublimation
Sublimation is a highly effective method for obtaining very pure, solvent-free this compound[3][4].
2.1.1. Experimental Protocol
-
Place the crude this compound in a sublimation apparatus.
-
Heat the apparatus under high vacuum (<0.1 mmHg) to a temperature of 90-100°C[1][4].
-
The pure this compound will sublime and deposit on a cold finger or the cooler parts of the apparatus as a white, crystalline solid[3].
-
After the sublimation is complete, carefully collect the purified product under an inert atmosphere.
2.1.2. Quantitative Data
| Parameter | Value | Reference |
| Recovery | Typically high, depends on crude purity | |
| Purity | >99% | [5] |
| Conditions | 90-100°C, <0.1 mmHg | [1][4] |
Recrystallization
Recrystallization from a suitable solvent system is another effective purification method.
2.2.1. Experimental Protocol
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A common technique involves precipitating the product from a dichloromethane (B109758) solution by the addition of pentane[5].
2.2.2. Quantitative Data
| Parameter | Value | Reference |
| Recovery | 91% ± 3% | [5] |
| Purity | 99% - 101% (by NMR) | [5] |
| Solvent Systems | Toluene, Dichloromethane/Pentane | [5] |
Workflow Visualizations
Synthesis Workflows
Caption: Synthesis routes to this compound.
Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. US5959151A - Process for the purification of pentafluorophenyl boron compounds - Google Patents [patents.google.com]
Unveiling the Potent Lewis Acidity of Tris(perfluorophenyl)borane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tris(perfluorophenyl)borane, often abbreviated as B(C₆F₅)₃, stands as a cornerstone in the field of Lewis acid chemistry. Its exceptional electron-accepting ability, coupled with remarkable thermal and chemical stability, has propelled its use in a wide array of chemical transformations, from catalysis to the activation of small molecules. This technical guide provides an in-depth exploration of the core principles governing the Lewis acidity of B(C₆F₅)₃, supported by quantitative data, detailed experimental and computational protocols, and visualizations of its key reactive pathways.
The Foundation of High Lewis Acidity
The potent Lewis acidity of this compound arises from the synergistic effect of two key features: the inherent electron deficiency of the central boron atom and the strong electron-withdrawing nature of the three perfluorophenyl (–C₆F₅) substituents. The boron atom, with its vacant p-orbital, is primed to accept a pair of electrons from a Lewis base. The fluorine atoms on the phenyl rings inductively pull electron density away from the boron center, further enhancing its electrophilicity and making it a powerful electron acceptor.[1] This electronic structure renders B(C₆F₅)₃ a significantly stronger Lewis acid than its non-fluorinated counterpart, triphenylborane.
Quantifying Lewis Acidity: A Comparative Analysis
The Lewis acidity of B(C₆F₅)₃ has been quantified using various experimental and computational methods. This section presents a summary of key quantitative data, allowing for a direct comparison with other common boron-based Lewis acids, namely boron trifluoride (BF₃) and boron trichloride (B1173362) (BCl₃).
| Lewis Acid | Acceptor Number (AN)¹ | Fluoride (B91410) Ion Affinity (FIA) (kJ/mol)² | Hydride Ion Affinity (HIA) (kJ/mol)³ |
| B(C₆F₅)₃ | 82 | 404 | 377 |
| BF₃ | 89 | 351 | 339 |
| BCl₃ | - | 433 | 414 |
¹The Acceptor Number (AN) is a measure of Lewis acidity determined by the Gutmann-Beckett method.[2] ²Fluoride Ion Affinity (FIA) is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. ³Hydride Ion Affinity (HIA) is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a hydride ion.
Experimental and Computational Protocols
A thorough understanding of the methods used to quantify Lewis acidity is crucial for interpreting and applying these values.
Experimental Protocol: The Gutmann-Beckett Method for Acceptor Number (AN) Determination
The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a substance in solution.[2][3] It utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule, which is a strong Lewis base. The protocol is as follows:
-
Sample Preparation: A solution of the Lewis acid to be analyzed is prepared in a weakly coordinating solvent, such as deuterated dichloromethane (B109758) (CD₂Cl₂) or benzene-d₆. A known concentration of triethylphosphine oxide is then added to this solution.
-
³¹P NMR Spectroscopy: The ³¹P NMR spectrum of the solution is recorded. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal.
-
Chemical Shift Measurement: The chemical shift (δ) of the Et₃PO-Lewis acid adduct is measured.
-
Acceptor Number Calculation: The Acceptor Number is calculated using the following empirical formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) where δₛₐₘₚₗₑ is the observed ³¹P chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (n-hexane).[2]
Computational Protocols: Determining Fluoride and Hydride Ion Affinities
Computational chemistry provides a powerful tool for quantifying the intrinsic Lewis acidity of molecules in the gas phase, free from solvent effects.
Fluoride Ion Affinity (FIA): FIA is a theoretical measure of the gas-phase Lewis acidity, defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid (LA) with a fluoride ion (F⁻):
LA + F⁻ → [LA–F]⁻
The computational protocol generally involves:
-
Geometry Optimization: The geometries of the Lewis acid and the corresponding fluoride adduct are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., def2-TZVP).[4]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain accurate energies.
-
FIA Calculation: The FIA is then calculated as the difference in the total enthalpies of the products and reactants.
Hydride Ion Affinity (HIA): Similar to FIA, HIA is a computational measure of Lewis acidity, representing the negative of the enthalpy change for the reaction of a Lewis acid with a hydride ion (H⁻):
LA + H⁻ → [LA–H]⁻
The computational protocol for HIA is analogous to that of FIA, involving geometry optimization, frequency calculations, and high-level single-point energy calculations for the Lewis acid and its hydride adduct.
Visualizing the Reactivity of this compound
The unique Lewis acidity of B(C₆F₅)₃ underpins its diverse reactivity, particularly in the activation of small molecules and in catalysis.
Frustrated Lewis Pair (FLP) Chemistry: The Activation of Dihydrogen
A groundbreaking application of B(C₆F₅)₃ is in the formation of Frustrated Lewis Pairs (FLPs). When B(C₆F₅)₃ is combined with a sterically bulky Lewis base, such as a phosphine (B1218219) like tricyclohexylphosphine (B42057) (PCy₃), the formation of a classical Lewis adduct is sterically hindered. This "frustrated" combination of a non-quenched acid and base can activate small molecules like dihydrogen (H₂).
Role as a Co-catalyst in Olefin Polymerization
B(C₆F₅)₃ plays a crucial role as a co-catalyst or activator in olefin polymerization, particularly with metallocene catalysts. It functions by abstracting an alkyl or hydride group from the metallocene pre-catalyst, generating a catalytically active cationic species.
Conclusion
This compound stands as a testament to the power of rational molecular design in achieving exceptional chemical properties. Its potent Lewis acidity, firmly established through both experimental and computational investigations, has unlocked new avenues in catalysis and synthetic chemistry. For researchers and professionals in drug development and materials science, a deep understanding of the principles governing the reactivity of B(C₆F₅)₃ is paramount for harnessing its full potential in the creation of novel molecules and materials. The quantitative data and methodologies presented in this guide offer a solid foundation for the informed application of this remarkable Lewis acid.
References
- 1. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
The Catalyst's Catalyst: A Technical Primer on Tris(perfluorophenyl)borane
For Immediate Release
Pentafluorophenylborane's unique electronic and steric properties have established it as a cornerstone catalyst in modern organic and organometallic chemistry. This guide provides an in-depth analysis of its core characteristics, offering researchers, scientists, and drug development professionals a comprehensive resource on its application and mechanistic intricacies.
Tris(perfluorophenyl)borane, systematically known as B(C6F5)3, is a powerful Lewis acid that has garnered significant attention for its exceptional catalytic activity in a vast array of chemical transformations. Its robust nature, high thermal stability, and unique ability to form "frustrated Lewis pairs" (FLPs) have rendered it an indispensable tool in both academic and industrial laboratories. This document delves into the key characteristics of B(C6F5)3, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its function as a versatile catalyst.
Core Catalytic Characteristics
The catalytic prowess of this compound stems from a combination of its strong Lewis acidity and the steric bulk of its three pentafluorophenyl rings. The electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the boron center, making it a potent activator for a wide range of substrates.[1][2][3][4] Unlike many other strong Lewis acids, B(C6F5)3 exhibits remarkable stability towards air and moisture, a property attributed to the sterically encumbered boron center.[3]
A defining feature of B(C6F5)3 is its central role in the development of Frustrated Lewis Pair (FLP) chemistry.[5] An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[5] This "frustration" leads to unquenched reactivity, enabling the activation of small molecules such as H2, CO2, and olefins.[5][6][7] For instance, the combination of B(C6F5)3 and a bulky phosphine (B1218219) like tricyclohexylphosphine (B42057) (PCy3) can heterolytically cleave dihydrogen.[5]
Quantifying Lewis Acidity
The Lewis acidity of B(C6F5)3 has been quantified using various experimental and computational methods. While a comprehensive table of comparative values is ideal, the following data points provide a strong indication of its acidic strength.
| Parameter | Value | Method | Reference |
| Gutmann-Beckett Number | 84.3 | 31P NMR with Et3PO | Spectroscopic |
| Fluoride Ion Affinity (FIA) | 16.7 eV | Computational | Theoretical |
Note: Specific experimental values can vary depending on the solvent and conditions used.
Applications in Catalysis
The versatility of B(C6F5)3 as a catalyst is demonstrated in a wide range of organic reactions.
Hydrosilylation
B(C6F5)3 is an effective catalyst for the hydrosilylation of carbonyl compounds, including aldehydes, ketones, and esters.[8] The reaction typically proceeds under mild conditions with low catalyst loadings. Mechanistic studies suggest that the reaction proceeds through the activation of the silane (B1218182) rather than the carbonyl group.[8][9]
Table 1: B(C6F5)3-Catalyzed Hydrosilylation of Carbonyls
| Substrate | Silane | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| Acetophenone | Et3SiH | 1 | 0.5 | 25 | 95 |
| Benzophenone | PhSiH3 | 2 | 1 | 25 | 98 |
| Ethyl Benzoate | Et3SiH | 5 | 24 | 60 | 70 (aldehyde) |
Polymerization
Tris(pentafluorophenyl)borane is a renowned co-catalyst in Ziegler-Natta polymerization of olefins.[10][11] It acts as an activator for metallocene pre-catalysts, generating highly active cationic species.[10] More recently, B(C6F5)3 has been employed as a catalyst in its own right for the polymerization of various monomers. For example, it can catalyze the ring-opening copolymerization of epoxides and anhydrides.[12]
Table 2: B(C6F5)3 in Polymerization Reactions
| Monomers | Catalyst System | Polymer | Reference |
| Propylene | (C5Me5)2ZrMe2 / B(C6F5)3 | Polypropylene | [10] |
| Epoxide/Anhydride | B(C6F5)3 | Polyester | [12] |
| Epoxide/CO2 | BPh3 (B(C6F5)3 for depolymerization) | Polycarbonate | [12] |
Frustrated Lewis Pair Chemistry
The ability of B(C6F5)3 to form FLPs has opened new avenues for metal-free catalysis. These systems are capable of activating a variety of small molecules and catalyzing reactions such as hydrogenation, CO2 reduction, and C-H activation.[5][6][7]
Table 3: Representative Reactions Catalyzed by B(C6F5)3-Based FLPs
| Reaction | Lewis Base | Substrate | Product |
| Hydrogenation | P(t-Bu)3 | Imine | Amine |
| CO2 Reduction | TMP | CO2 | Methane (with silane) |
| Ring Opening | 2,6-Lutidine | THF | Ring-opened product |
Mechanistic Insights and Visualizations
To further understand the catalytic role of B(C6F5)3, the following diagrams illustrate key mechanistic pathways and experimental workflows.
Caption: Activation of Dihydrogen by a Frustrated Lewis Pair.
Caption: Proposed Mechanism for B(C6F5)3-Catalyzed Hydrosilylation.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of B(C6F5)3 in catalysis. Below are representative protocols for key reactions.
General Procedure for B(C6F5)3-Catalyzed Silation of Alcohols
To a solution of the alcohol (1.0 mmol) and the silane (1.0 mmol) in toluene (B28343) or dichloromethane (B109758) (0.1–1.0 M) at room temperature, this compound (1–8 mol %) is added as a solid under an argon atmosphere.[13] The reaction progress can be monitored by GC-MS, TLC, or 1H NMR spectroscopy for the disappearance of the starting materials.[13] Upon completion, the reaction mixture is concentrated in vacuo, and the crude product is purified by flash column chromatography or recrystallization.[13]
Protocol for FLP-Catalyzed Hydrogenation of an Imine
In a nitrogen-filled glovebox, a solution of the imine (0.5 mmol) and the phosphine (e.g., P(t-Bu)3, 1.1 eq) in a suitable solvent (e.g., toluene, 2 mL) is prepared in a Schlenk tube. This compound (1.0 eq) is then added, and the vessel is sealed. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at the desired temperature (e.g., room temperature to 80 °C) for the specified time. After the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified by chromatography to afford the corresponding amine.
Conclusion
This compound has firmly established itself as a uniquely versatile and powerful catalyst in the arsenal (B13267) of synthetic chemists. Its strong Lewis acidity, steric bulk, and stability, coupled with its central role in the burgeoning field of frustrated Lewis pair chemistry, ensure its continued and expanding application in the development of novel synthetic methodologies. This guide provides a foundational understanding of its key characteristics, offering a springboard for further innovation in catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ricerca.univaq.it [ricerca.univaq.it]
- 3. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. | Semantic Scholar [semanticscholar.org]
- 11. nbinno.com [nbinno.com]
- 12. Borane catalyzed polymerization and depolymerization reactions controlled by Lewis acidic strength - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Solubility of Tris(perfluorophenyl)borane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(perfluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a powerful Lewis acid widely utilized in organic synthesis, catalysis, and materials science.[1][2][3] Its strong electrophilicity, coupled with the steric bulk of the three pentafluorophenyl rings, imparts unique reactivity and stability.[1][3] A critical aspect for its practical application is its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, presenting available quantitative data, outlining experimental protocols for solubility determination, and offering guidance on solvent selection.
Qualitative Solubility Overview
This compound is a white, crystalline solid that is generally soluble in a range of common organic solvents.[4][5][6] Its solubility is attributed to the non-polar nature of the perfluorinated aryl rings. Qualitative assessments from various sources indicate its solubility in:
-
Aliphatic Hydrocarbons: Pentane (B18724), Hexane[4][5]
-
Aromatic Hydrocarbons: Toluene (B28343), Benzene[4][5]
-
Chlorinated Solvents: Dichloromethane (B109758) (CH₂Cl₂), Chloroform (CHCl₃)[4][5]
-
Ethereal Solvents: While not as commonly cited for high solubility, it is used in ethereal solvents for specific reactions.
-
Polar Aprotic Solvents: It is highly soluble in Dimethyl Sulfoxide (DMSO).[7]
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) | Molar Solubility (mol/L) | Source / Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | ~0.195 | [7] High solubility noted. |
| Benzene | ~50 mg/mL | Not Specified | ~0.098 | Calculated from an experimental procedure dissolving 500 mg in 10 mL. |
| Toluene | ~37.9 mg/mL | Not Specified | ~0.074 | Calculated from an experimental procedure dissolving 37.9 mg in 1 mL. |
| Bromobenzene | > 0.1 M | Not Specified | > 0.1 | A 0.1 M solution was prepared for experimental use. |
Note: The data presented above is derived from experimental descriptions rather than dedicated solubility studies. Therefore, these values should be considered as approximations of solubility. The actual saturation solubility may be higher.
Experimental Protocol for Solubility Determination
A standardized protocol for determining the solubility of this compound is not explicitly detailed in the literature. However, a general method based on the principles of equilibrium solubility determination can be employed.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.2 µm)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: To a series of vials, add a known volume of the solvent. Add an excess amount of this compound to each vial to ensure a supersaturated solution.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles.
-
Quantification: Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method. UV-Vis spectrophotometry can be a suitable method, given that this compound has a UV absorbance maximum.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of this compound solubility.
Factors Influencing Solvent Selection
The choice of solvent for a reaction or process involving this compound is not solely dictated by its solubility but also by its reactivity and the specific requirements of the application.
Logical Flow for Solvent Selection
Caption: Decision-making flowchart for selecting a suitable solvent for this compound.
Key Considerations:
-
Reactivity: this compound is a strong Lewis acid and can form adducts with coordinating solvents. This can influence its reactivity. For example, in reactions where the Lewis acidity of B(C₆F₅)₃ is crucial, non-coordinating or weakly coordinating solvents like aromatic or aliphatic hydrocarbons are preferred.
-
Reaction Temperature: The solubility of this compound will vary with temperature. For reactions requiring low temperatures, the solubility in a given solvent may be significantly reduced.
-
Polarity of Reactants: The solvent should be compatible with all reactants in the system to ensure a homogeneous reaction mixture.
-
Downstream Processing: The volatility of the solvent is an important factor for product isolation and purification. Solvents like dichloromethane and pentane are easily removed under reduced pressure.
Conclusion
This compound exhibits good solubility in a variety of common non-polar and weakly polar organic solvents. While comprehensive quantitative solubility data remains limited, the available information indicates that solvents like toluene and dichloromethane can dissolve significant quantities of this important Lewis acid. The selection of an appropriate solvent requires careful consideration of not only solubility but also potential interactions with the borane (B79455) and other reactants. The provided experimental protocol offers a framework for researchers to systematically determine the solubility of this compound in specific solvents to optimize their experimental conditions.
References
- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 2. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TRIS(PENTAFLUOROPHENYL)BORANE | 1109-15-5 [chemicalbook.com]
- 5. 1109-15-5(this compound) | Kuujia.com [kuujia.com]
- 6. Tris(pentafluorophenyl)boron [drugfuture.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Thermal and Chemical Stability of Tris(perfluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(perfluorophenyl)borane, denoted as B(C₆F₅)₃, is a potent Lewis acid with broad applications in catalysis, frustrated Lewis pairs (FLPs), and as a polymerization co-catalyst. Its efficacy in these roles is fundamentally linked to its notable thermal and chemical stability. This guide provides an in-depth analysis of the stability profile of B(C₆F₅)₃, presenting quantitative data, detailed experimental methodologies for stability assessment, and graphical representations of its key chemical interactions and analytical workflows. This document is intended to serve as a critical resource for researchers leveraging this versatile organoboron compound in their work.
Thermal Stability
This compound exhibits high thermal stability, a crucial attribute for its application in reactions requiring elevated temperatures.[1] Unlike many other organoboron compounds, the B-C bonds in B(C₆F₅)₃ are robust and less prone to facile decomposition.[2]
Quantitative Thermal Stability Data
The thermal stability of B(C₆F₅)₃ and its adducts has been quantified through various analytical techniques. The data below summarizes key decomposition and melting point temperatures.
| Compound/Complex | Decomposition Temperature (°C) | Melting Point (°C) | Notes |
| This compound (B(C₆F₅)₃) | > 270[1][3] | 126 - 131[2] | Highly stable under inert atmosphere. |
| B(C₆F₅)₃ · Pyridine Complex | 230[4] | - | Stable up to 220°C before irreversible decomposition.[4] |
| [tBu₃PH][HB(C₆F₅)₃] (FLP Adduct) | > 157 | - | Thermal dissociation observed above 430 K (157 °C).[5] |
Experimental Protocol: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal decomposition profile of B(C₆F₅)₃ using TGA.
Objective: To determine the onset and completion temperatures of thermal decomposition by measuring mass loss as a function of temperature.
Methodology:
-
Sample Preparation: In an inert atmosphere glovebox, accurately weigh 2-5 mg of B(C₆F₅)₃ into a platinum or alumina (B75360) TGA pan.
-
Instrument Setup:
-
Transfer the sealed pan to the TGA instrument.
-
Purge the instrument with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to eliminate oxygen and moisture.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition from the resulting mass loss curve. The temperature at which 5% mass loss occurs is often reported as the decomposition temperature.
References
- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 2. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ocul-gue.primo.exlibrisgroup.com [ocul-gue.primo.exlibrisgroup.com]
- 5. pureportal.spbu.ru [pureportal.spbu.ru]
Safety precautions and handling guidelines for Tris(perfluorophenyl)borane.
An In-Depth Technical Guide to the Safe Handling and Use of Tris(perfluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
This compound, often abbreviated as B(C₆F₅)₃, is a powerful Lewis acid with broad applications in organic synthesis, catalysis, and materials science.[1][2][3] Its high thermal stability, resistance to oxygen, and tolerance to water make it a versatile reagent in numerous chemical transformations.[4][5] However, its reactivity also necessitates stringent safety precautions and specific handling guidelines to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety protocols, handling procedures, and core applications of this compound.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6][7] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[6][7] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[6][7] |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed.[8][9] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[9][10] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[9][10] |
Signal Word: Danger[8]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets.[6][7][8][10][11][12] Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only in a well-ventilated area, and wearing appropriate personal protective equipment.[6][11][12]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 1109-15-5[6][11] |
| Molecular Formula | C₁₈BF₁₅[7][10] |
| Molecular Weight | 511.98 g/mol [10] |
| Appearance | White to off-white powder or solid.[10] |
| Melting Point | 126 - 131 °C (258.8 - 267.8 °F)[10] |
| Solubility | Soluble in hexane, chloroform, dichloromethane, toluene, and polar solvents.[9] Forms an adduct with water.[5] |
| Stability | Thermally stable at temperatures well over 200 °C.[4][5] It is also resistant to oxygen.[4] The product is hygroscopic and heat sensitive.[10] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[12] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[8] A lab coat or fire/flame resistant and impervious clothing should be worn.[12] |
| Respiratory Protection | A NIOSH-certified dust and mist respirator (orange cartridge) or a full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[8][12] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability and reactivity of this compound and ensuring a safe laboratory environment.
Handling:
-
Inert Atmosphere: Due to its hygroscopic nature, this compound should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox.[10][13]
-
Ventilation: Work in a well-ventilated area or in a fume hood to minimize inhalation of dust.[6][11]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in the laboratory.[6][8]
Storage:
-
Container: Store in the original, tightly sealed container.[6][12]
-
Conditions: Keep in a cool, dry, and well-ventilated place.[8][12] For long-term storage, temperatures of -20°C or a range of 2-8°C are recommended.[10][11] Some suppliers recommend storage at -80°C for up to 6 months.[14]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[11] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[6][11] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[10][11] |
Spill and Leak Procedures:
-
Minor Spills: For small spills, use dry clean-up procedures to avoid generating dust.[6] Sweep or vacuum up the material and place it in a sealed container for disposal.[6]
-
Major Spills: For large spills, evacuate unnecessary personnel and alert emergency services.[6] Wear appropriate PPE and prevent the spill from entering drains or waterways.[6] Collect the spilled material using a dry, inert binding material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10]
Experimental Protocols and Methodologies
This compound is a versatile catalyst in a variety of organic reactions. Below are generalized experimental protocols for some of its key applications.
General Procedure for a Catalyzed Reaction: A typical experimental setup involves the use of an inert atmosphere to handle the hygroscopic catalyst.
Caption: General workflow for a this compound catalyzed reaction.
Frustrated Lewis Pair (FLP) Chemistry: this compound is a key component in Frustrated Lewis Pair chemistry, where its steric bulk prevents the formation of a classical adduct with a Lewis base.[9][11] This "unquenched" reactivity allows for the activation of small molecules like H₂.[11]
Caption: Simplified mechanism of H₂ activation by a Frustrated Lewis Pair.
Disposal Considerations
Waste materials containing this compound must be disposed of as hazardous waste.[8] Dispose of the contents and container in accordance with federal, state, and local regulations.[10] Do not allow the product to enter drains or waterways.[9]
Conclusion
This compound is a powerful and versatile reagent for chemical synthesis and catalysis. Its unique properties, however, demand a thorough understanding of its hazards and the implementation of strict safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this valuable compound in their work. Always consult the most recent Safety Data Sheet from your supplier before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 6. Dehydration in water: frustrated Lewis pairs directly catalyzed allylization of electron-rich arenes and allyl alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02912B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tris(pentafluorophenyl)borane-Catalyzed Synthesis of N-Benzyl Pyrrolidines [organic-chemistry.org]
- 9. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 10. aiirjournal.com [aiirjournal.com]
- 11. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
The Advent of a Powerful Lewis Acid: An In-depth Technical Guide to the Early Discovery and Applications of Tris(perfluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(perfluorophenyl)borane, often abbreviated as B(C₆F₅)₃, has emerged as a cornerstone in modern chemistry, valued for its exceptional Lewis acidity and stability. First synthesized in the early 1960s, its unique properties went largely unrecognized until the early 1990s when it revolutionized the field of olefin polymerization. This guide delves into the seminal work surrounding the discovery and initial applications of this remarkable compound, providing detailed experimental protocols, quantitative data from early studies, and visualizations of key chemical processes. Its robust nature, stemming from the electron-withdrawing pentafluorophenyl groups, renders it a potent and versatile catalyst in a myriad of chemical transformations, a selection of which are detailed herein.
Discovery and Initial Synthesis
This compound was first reported by A. G. Massey and A. J. Park in 1964.[1] Their initial synthesis involved the reaction of pentafluorophenyllithium with boron trichloride. However, a more common and safer route utilizing a Grignard reagent was subsequently developed and is now the preferred method of preparation.[2]
Experimental Protocol: Synthesis of this compound via Grignard Reaction[2]
This protocol outlines a typical laboratory-scale synthesis of this compound.
Materials:
-
Magnesium turnings (7.2 g, 0.3 mol)
-
Bromopentafluorobenzene (BrC₆F₅) (74.1 g, 0.3 mol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (14.19 g, 0.1 mol)
-
Anhydrous diethyl ether (500 mL)
-
Anhydrous toluene (B28343) (200 mL)
-
Anhydrous hexanes (600 mL)
Procedure:
-
Grignard Reagent Formation: Magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere. Bromopentafluorobenzene is added dropwise to initiate the formation of the pentafluorophenylmagnesium bromide Grignard reagent. The reaction is exothermic and the temperature is maintained using an ice bath.
-
Reaction with Boron Trifluoride: The prepared Grignard reagent is added via cannula to a solution of boron trifluoride diethyl etherate in anhydrous toluene at 0 °C with vigorous stirring.
-
Workup and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A significant portion of the solvent is removed under reduced pressure. The remaining mixture is heated to approximately 100 °C for one hour to precipitate inorganic salts.
-
Purification: After removing all volatile components under vacuum, the resulting solid cake is extracted with warm hexanes. Upon cooling, this compound crystallizes as fine, feathery crystals. For easier handling, the ether adduct can be formed by adding a small amount of diethyl ether to yield cubic crystals, which are more readily filtered.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Early Applications in Catalysis
The initial groundbreaking application of this compound that brought it to prominence was its use as a highly effective co-catalyst in Ziegler-Natta olefin polymerization. In 1991, Tobin J. Marks and his group published a seminal paper demonstrating that B(C₆F₅)₃ could activate zirconocene (B1252598) dimethyl complexes to create highly active cationic catalysts for ethylene (B1197577) polymerization.[3]
Ziegler-Natta Polymerization of Ethylene
The activation process involves the abstraction of a methyl group from the zirconocene precursor by the strongly Lewis acidic borane (B79455). This generates a cationic zirconocene species, which is the active catalyst for polymerization, and a non-coordinating borate (B1201080) anion.
Visualization of the Catalytic Cycle:
Caption: Activation and polymerization cycle with B(C₆F₅)₃.
Quantitative Data from Early Polymerization Studies
The following table summarizes key data from the early work by Marks and Yang, showcasing the remarkable activity of the zirconocene/borane catalytic system.[3]
| Catalyst System | Temperature (°C) | Ethylene Pressure (psi) | Activity (g PE / (mol Zr·h·atm)) | Molecular Weight (Mₙ) | Polydispersity (Mₙ/Mₙ) |
| Cp₂Zr(CH₃)₂ / B(C₆F₅)₃ | 25 | 50 | 2.5 x 10⁷ | 10,100 | 2.1 |
| (C₅Me₅)₂Zr(CH₃)₂ / B(C₆F₅)₃ | 25 | 50 | 1.2 x 10⁸ | 28,000 | 1.9 |
Note: Cp = cyclopentadienyl; C₅Me₅ = pentamethylcyclopentadienyl
Experimental Protocol: Ethylene Polymerization[3]
This protocol is based on the general procedures described in the early literature.
Materials:
-
Zirconocene dimethyl complex (e.g., Cp₂Zr(CH₃)₂)
-
This compound (B(C₆F₅)₃)
-
Anhydrous toluene
-
High-purity ethylene gas
Procedure:
-
Catalyst Preparation: In a glovebox, a solution of the zirconocene dimethyl complex in toluene is prepared in a reaction vessel.
-
Activation: A solution of this compound in toluene is added to the zirconocene solution. The molar ratio of borane to zirconocene is typically near 1:1.
-
Polymerization: The reaction vessel is connected to a source of ethylene gas, and the polymerization is carried out at a constant temperature and pressure.
-
Termination and Product Isolation: The polymerization is quenched by the addition of methanol. The resulting polyethylene is then collected by filtration, washed with methanol, and dried under vacuum.
Lewis Acidity and the Dawn of Frustrated Lewis Pairs
The potent Lewis acidity of this compound is the driving force behind its catalytic activity. The electron-withdrawing nature of the fifteen fluorine atoms creates a highly electron-deficient boron center, eager to accept electron density from Lewis bases. This high Lewis acidity has been quantified and compared to other common boron-based Lewis acids.
Comparative Lewis Acidity Data:
| Lewis Acid | Relative Lewis Acidity (Childs' Method) |
| BF₃ | 1.00 |
| B(C₆F₅)₃ | ~1.3 |
| BCl₃ | ~1.8 |
The unique combination of high Lewis acidity and significant steric bulk around the boron center in this compound paved the way for the development of "Frustrated Lewis Pair" (FLP) chemistry. In an FLP, a bulky Lewis acid and a bulky Lewis base are sterically hindered from forming a classical adduct. This "frustration" leaves both the acidic and basic sites available to react with small molecules, such as hydrogen, leading to metal-free hydrogenations and other novel transformations. The seminal work in this area often featured B(C₆F₅)₃ as the Lewis acid component.
Conclusion
The discovery and early applications of this compound marked a significant turning point in catalysis and main-group chemistry. Its initial synthesis, followed by the groundbreaking discovery of its role as a potent co-catalyst in Ziegler-Natta polymerization, opened up new avenues for the production of polyolefins with controlled properties. The inherent high Lewis acidity of B(C₆F₅)₃, a direct consequence of its perfluorinated structure, not only explained its catalytic prowess but also led to the conceptualization and development of Frustrated Lewis Pair chemistry, a field that continues to expand the horizons of metal-free catalysis. The foundational work detailed in this guide provides a crucial understanding of the properties and reactivity of this exceptional molecule, which remains a vital tool for researchers and professionals in chemistry and drug development.
References
Methodological & Application
Application Notes: Tris(perfluorophenyl)borane Catalyzed Hydrosilylation of Ketones
Introduction
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective and versatile Lewis acid catalyst for the hydrosilylation of ketones and other carbonyl compounds.[1][2][3] Unlike traditional metal-based catalysts, B(C₆F₅)₃ operates through a unique silane (B1218182) activation mechanism.[4][5][6] This pathway avoids direct coordination of the Lewis acid to the carbonyl oxygen, instead activating the Si-H bond of the silane reagent, making it more susceptible to nucleophilic attack by the ketone.[1][3] This catalytic system is known for its high efficiency, broad substrate scope, and mild reaction conditions. For aldehydes and ketones, the resulting silyl (B83357) ethers are typically isolated in high yields, ranging from 75% to 96%.[4][5][7]
Mechanism of Action
The catalytic cycle is initiated by the interaction of the Lewis acidic borane (B79455) with the hydrosilane. This interaction polarizes the Si-H bond, effectively generating a transient silylium-hydridoborate ion pair. The ketone then acts as a nucleophile, attacking the electrophilic silicon center. Subsequently, the hydridoborate transfers a hydride to the resulting oxonium ion intermediate to yield the silyl ether product and regenerate the borane catalyst. This mechanism is supported by kinetic studies showing that less basic carbonyl substrates react faster, and that an increased concentration of the carbonyl substrate can inhibit the reaction rate.[4][5]
Advantages of B(C₆F₅)₃ Catalysis
-
High Efficiency: The reaction proceeds with low catalyst loadings, typically between 1-4 mol%.[4][5][7]
-
Broad Substrate Scope: Effective for the hydrosilylation of a wide range of aromatic and aliphatic ketones.[4]
-
Mild Conditions: Reactions are generally carried out at room temperature.
-
Chemoselectivity: The catalyst system shows good chemoselectivity, for instance, reducing ketones in the presence of amides.[3]
Experimental Protocol: General Procedure for the Hydrosilylation of Acetophenone (B1666503)
This protocol provides a representative example for the B(C₆F₅)₃-catalyzed hydrosilylation of acetophenone using triethylsilane.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Acetophenone
-
Triethylsilane (Et₃SiH)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, syringes)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of Tris(pentafluorophenyl)borane (e.g., 0.02 mmol, 2 mol%) in anhydrous dichloromethane (1 mL) is prepared in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: To the stirred catalyst solution, acetophenone (1.0 mmol, 1.0 equiv) is added via syringe, followed by the addition of triethylsilane (1.2 mmol, 1.2 equiv).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product, a silyl ether, can be purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data Summary
The following table summarizes representative data for the B(C₆F₅)₃-catalyzed hydrosilylation of various ketones.
| Entry | Ketone Substrate | Silane Reagent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | Triethylsilane | 2 | Dichloromethane | 0.5 | 95 |
| 2 | Benzophenone | Triethylsilane | 2 | Dichloromethane | 1 | 96 |
| 3 | Cyclohexanone | Triethylsilane | 2 | Dichloromethane | 0.5 | 92 |
| 4 | 4-Methoxyacetophenone | Triethylsilane | 2 | Dichloromethane | 0.25 | 94 |
| 5 | 4-Nitroacetophenone | Triethylsilane | 2 | Dichloromethane | 2 | 85 |
Note: The data presented are representative examples and may vary based on specific reaction conditions and scales.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for B(C₆F₅)₃ catalyzed hydrosilylation of ketones.
Catalytic Cycle Diagram
References
- 1. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Quantum chemical study of B(C6F5)3-catalyzed hydrosilylation of carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tris(perfluorophenyl)borane in Frustrated Lewis Pair Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(perfluorophenyl)borane, B(C₆F₅)₃, often abbreviated as BCF, is a powerful Lewis acid that has become a cornerstone in the field of frustrated Lewis pair (FLP) chemistry.[1][2] Its high Lewis acidity, derived from the electron-withdrawing nature of the three pentafluorophenyl rings, combined with significant steric bulk, allows it to form reactive "frustrated" combinations with sterically hindered Lewis bases.[1][3] Unlike classical Lewis acid-base adducts, where the acid and base centers are quenched by dative bond formation, FLPs retain their Lewis acidity and basicity.[2][4] This unquenched reactivity enables FLPs involving B(C₆F₅)₃ to activate a wide range of small molecules, such as H₂, CO₂, and unsaturated organic substrates, paving the way for novel metal-free catalytic transformations.[4][5]
These application notes provide an overview of the key applications of B(C₆F₅)₃ in FLP chemistry, with a focus on quantitative data and detailed experimental protocols for researchers in academia and industry.
Key Applications and Quantitative Data
The versatility of B(C₆F₅)₃-based FLPs is demonstrated in their ability to mediate a variety of chemical transformations. Key applications include the activation of dihydrogen for metal-free hydrogenations, the capture and reduction of carbon dioxide, and the activation of other small molecules.
Activation of Dihydrogen and Catalytic Hydrogenation
A seminal application of B(C₆F₅)₃-based FLPs is the heterolytic cleavage of dihydrogen (H₂).[4] A sterically hindered Lewis base, such as a bulky phosphine (B1218219) (e.g., tricyclohexylphosphine, PCy₃, or tri-tert-butylphosphine (B79228), tBu₃P), and B(C₆F₅)₃ do not form a classical adduct due to steric hindrance.[4] Instead, they cooperatively activate H₂, forming a phosphonium (B103445) cation and a hydridoborate anion.[4] This reactivity has been harnessed for the metal-free hydrogenation of various unsaturated substrates.
Table 1: B(C₆F₅)₃-Catalyzed Hydrogenation of Imines
| Entry | Imine Substrate | Lewis Base | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) |
| 1 | N-Benzylidene-tert-butylamine | - (Imine as base) | 5 | 55 | 24 | 95 |
| 2 | N-(1-Phenylethylidene)aniline | - (Imine as base) | 5 | 55 | 48 | 85 |
| 3 | N-Cyclohexylidenecyclohexylamine | - (Imine as base) | 5 | 55 | 72 | 70 |
Data compiled from various sources in the literature. Conditions can vary.
Carbon Dioxide Capture and Reduction
B(C₆F₅)₃-based FLPs have shown significant promise in the capture and reduction of carbon dioxide (CO₂), a critical area of research for sustainable chemistry. The FLP can react with CO₂ to form adducts, which can then be subsequently reduced. For instance, the combination of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and B(C₆F₅)₃ activates CO₂ to form a boratocarbamate-TMPH ion pair.[6] This system can catalytically reduce CO₂ to methane (B114726) in the presence of a hydrosilane reductant.[6]
Table 2: B(C₆F₅)₃-FLP Mediated CO₂ Reduction
| Entry | Lewis Base | Reductant | Product | Catalyst System | Yield (%) |
| 1 | 2,2,6,6-Tetramethylpiperidine (TMP) | Triethylsilane | Methane | TMP/B(C₆F₅)₃ | Catalytic |
| 2 | Tri-tert-butylphosphine (tBu₃P) | - | tBu₃P(CO₂)B(C₆F₅)₃ | tBu₃P/B(C₆F₅)₃ | High |
Data is illustrative of the types of transformations possible.
Experimental Protocols
Protocol 1: General Procedure for the B(C₆F₅)₃-Catalyzed Hydrogenation of Imines
This protocol describes a general method for the hydrogenation of sterically demanding imines where the imine itself can act as the Lewis base in the FLP system.
Materials:
-
This compound (B(C₆F₅)₃)
-
Imine substrate
-
Anhydrous toluene (B28343)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer
Procedure:
-
In a glovebox, a Schlenk flask or an autoclave vessel is charged with the imine substrate (1.0 mmol) and this compound (0.05 mmol, 5 mol%).
-
Anhydrous toluene (5 mL) is added to the vessel.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The vessel is purged with hydrogen gas three times.
-
The reaction mixture is stirred at room temperature under the desired hydrogen pressure (e.g., 55 atm).
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the vessel is carefully depressurized.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: H₂ Activation by the Frustrated Lewis Pair tBu₃P/B(C₆F₅)₃
This protocol details the stoichiometric activation of dihydrogen by a classic intermolecular FLP.
Materials:
-
Tri-tert-butylphosphine (tBu₃P)
-
This compound (B(C₆F₅)₃)
-
Anhydrous deuterated toluene (C₇D₈)
-
J. Young NMR tube
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, equimolar amounts of tri-tert-butylphosphine (e.g., 0.02 mmol, 4.0 mg) and this compound (e.g., 0.02 mmol, 10.2 mg) are dissolved in anhydrous deuterated toluene (0.5 mL) in a vial.
-
The solution is transferred to a J. Young NMR tube.
-
The NMR tube is sealed and removed from the glovebox.
-
An initial ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectrum is recorded to show the presence of the free Lewis acid and base.
-
The NMR tube is then connected to a hydrogen gas line, and the solution is subjected to three freeze-pump-thaw cycles.
-
Hydrogen gas (approx. 1 atm) is introduced into the NMR tube.
-
The reaction is monitored by NMR spectroscopy. The formation of the phosphonium borate (B1201080) salt, [tBu₃PH]⁺[HB(C₆F₅)₃]⁻, can be observed by the appearance of a characteristic P-H coupling in the ³¹P and ¹H NMR spectra and a B-H signal in the ¹¹B and ¹H NMR spectra.
Visualizations
Frustrated Lewis Pair Concept
Caption: Classical vs. Frustrated Lewis Pairs.
Mechanism of H₂ Activation by a B(C₆F₅)₃-based FLP
Caption: H₂ activation by a B(C₆F₅)₃/phosphine FLP.
Catalytic Cycle for Imine Hydrogenation
Caption: Catalytic cycle for imine hydrogenation.
References
The Tandem of Tris(perfluorophenyl)borane and Zirconocenes: A Powerful Catalytic System for Olefin Polymerization
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Tris(perfluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective co-catalyst for activating zirconocene (B1252598) pre-catalysts in the realm of olefin polymerization. Its strong Lewis acidity enables the abstraction of an alkyl group from a zirconocene dialkyl complex, generating a highly electrophilic and catalytically active cationic zirconocene species. This activation method offers a well-defined alternative to traditional activators like methylaluminoxane (B55162) (MAO), allowing for precise control over the catalytic system and the resulting polymer properties. These catalytic systems are pivotal in producing polyolefins with tailored microstructures, molecular weights, and distributions, which are critical in various applications, including advanced materials and pharmaceutical packaging.
Mechanism of Activation
The activation of a zirconocene pre-catalyst, such as a zirconocene dimethyl complex (e.g., Cp₂ZrMe₂), by B(C₆F₅)₃ proceeds via an alkyl abstraction pathway. The electrophilic boron center of B(C₆F₅)₃ abstracts a methyl group from the zirconocene, forming a weakly coordinating anion, [MeB(C₆F₅)₃]⁻, and the catalytically active 14-electron cationic zirconocene species, [Cp₂ZrMe]⁺. This cation possesses a vacant coordination site, which is essential for the coordination and subsequent insertion of olefin monomers, initiating the polymerization process. The weakly coordinating nature of the [MeB(C₆F₅)₃]⁻ anion is crucial, as it prevents strong ion-pairing with the cationic active center, thereby maintaining high catalytic activity.
Quantitative Data Summary
The efficiency of the zirconocene/B(C₆F₅)₃ catalytic system is influenced by various factors, including the specific zirconocene used, the reaction solvent, temperature, and the molar ratio of co-catalyst to catalyst. The following tables summarize key quantitative data from representative studies.
| Zirconocene Catalyst | Co-catalyst | B/Zr Molar Ratio | Solvent | Temperature (°C) | Ethylene (B1197577) Pressure (bar) | Catalytic Activity (kg PE / (mol Zr * h)) |
| Cp₂Zr(CH₃)₂ | B(C₆F₅)₃ | 2.5 | Toluene (B28343) | - | 1 | - |
| (n-BuCp)₂Zr(CH₃)₂ | B(C₆F₅)₃ | 2.5 | Toluene | - | 1 | - |
| Ind₂Zr(CH₃)₂ | B(C₆F₅)₃ | 2.5 | Toluene | - | 1 | - |
Table 1: Ethylene Polymerization using various Zirconocene Catalysts activated by B(C₆F₅)₃.[1][2]
| Zirconocene Catalyst | Co-catalyst | Solvent | Polymer Yield (g) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| Cp₂Zr(CH₃)₂ | [(C₆H₅)₃C]⁺[B(C₆F₅)₄]⁻ | Toluene | 10.3 | 213,000 | 2.3 |
| Cp₂Zr(CH₃)₂ | [(C₆H₅)₃C]⁺[B(C₆F₅)₄]⁻ | Isooctane | 2.9 | 115,000 | 2.6 |
| Cp₂Zr(CH₃)₂ | [(C₆H₅)₃C]⁺[B(C₆F₅)₄]⁻ | Heptane | 2.1 | 101,000 | 2.7 |
| Cp₂Zr(CH₃)₂ | [(C₆H₅)₃C]⁺[B(C₆F₅)₄]⁻ | Hexane | 1.8 | 98,000 | 2.9 |
Table 2: Influence of Solvent on Ethylene Polymerization with Cp₂Zr(CH₃)₂ activated by Trityl Tetrakis(pentafluorophenyl)borate.[2]
Experimental Protocols
Protocol 1: General Procedure for Ethylene Polymerization
This protocol outlines a general procedure for the polymerization of ethylene using a zirconocene catalyst activated by this compound.
Materials:
-
Zirconocene catalyst (e.g., bis(cyclopentadienyl)dimethylzirconium)
-
Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃)
-
Anhydrous toluene (or other suitable solvent like heptane, isooctane)
-
Polymer-grade ethylene gas
-
Methanol (B129727) (acidified with HCl)
-
Schlenk line and glassware
-
High-pressure reactor equipped with a stirrer and temperature control
Procedure:
-
Reactor Preparation: Thoroughly dry all glassware and the reactor under vacuum and purge with high-purity nitrogen or argon.
-
Solvent Addition: Introduce the desired volume of anhydrous toluene into the reactor via cannula transfer under an inert atmosphere.
-
Catalyst and Co-catalyst Introduction:
-
In a separate Schlenk flask, dissolve the required amount of the zirconocene catalyst in a small volume of toluene.
-
In another Schlenk flask, dissolve the tris(pentafluorophenyl)borane (typically at a B/Zr molar ratio of 2.5) in toluene.[1]
-
Transfer the zirconocene solution to the reactor, followed by the B(C₆F₅)₃ solution.
-
-
Polymerization:
-
Termination and Polymer Isolation:
Catalyst Deactivation
It is important to note that the highly reactive cationic zirconocene species can undergo deactivation pathways. One such pathway is intramolecular C-H activation, where the metal center activates a C-H bond of a ligand substituent, leading to the formation of a stable, inactive species and the release of methane. This process can be influenced by the steric bulk of the ligands on the zirconocene.[3]
Conclusion
The use of this compound as a co-catalyst for zirconocene-mediated olefin polymerization provides a versatile and well-defined system for producing a wide range of polyolefins. The ability to systematically vary the zirconocene structure, co-catalyst, and reaction conditions allows for fine-tuning of the polymer properties to meet specific application demands. The detailed protocols and understanding of the activation mechanism provided herein serve as a valuable resource for researchers in academia and industry.
References
Application Notes and Protocols for C-H Bond Activation with Tris(perfluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting C-H bond activation reactions catalyzed by tris(perfluorophenyl)borane, B(C₆F₅)₃. This versatile Lewis acid has emerged as a powerful catalyst in metal-free organic synthesis, offering a broad substrate scope and functional group tolerance.[1]
Introduction
This compound is a strong, sterically hindered Lewis acid widely utilized in a variety of organic transformations, including C-H functionalization.[2] Its high Lewis acidity, derived from the electron-withdrawing nature of the pentafluorophenyl groups, allows it to activate a range of substrates for subsequent C-H bond cleavage and functionalization.[2] B(C₆F₅)₃ can operate through different mechanistic pathways, including direct Lewis acid catalysis and as the acidic component in Frustrated Lewis Pairs (FLPs).[1] These characteristics make it a valuable tool for the construction of complex molecules, particularly in the context of pharmaceutical and materials science research. This document outlines key applications and provides detailed protocols for its use in C-H activation.
Data Presentation: A Comparative Overview of B(C₆F₅)₃-Catalyzed C-H Functionalization Reactions
The following tables summarize the reaction conditions and outcomes for the C-H functionalization of various substrates using this compound as a catalyst.
Table 1: C-H Functionalization of Aromatic Amines with Sulfoxonium Ylides
| Entry | Aromatic Amine | Sulfoxonium Ylide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N,N-dimethylaniline | Ethyl 2-(dimethylsulfonio)-3-oxo-3-phenylpropanoate | DCE | 80 | 12 | 81 |
| 2 | N-methyl-N-phenylaniline | Ethyl 2-(dimethylsulfonio)-3-oxo-3-phenylpropanoate | DCE | 80 | 12 | 75 |
| 3 | N,N-diethylaniline | Ethyl 2-(dimethylsulfonio)-3-oxo-3-phenylpropanoate | DCE | 80 | 12 | 78 |
| 4 | N-phenylpiperidine | Ethyl 2-(dimethylsulfonio)-3-oxo-3-phenylpropanoate | DCE | 80 | 24 | 65 |
| 5 | N,N-dimethyl-4-methoxyaniline | Ethyl 2-(dimethylsulfonio)-3-oxo-3-phenylpropanoate | DCE | 80 | 12 | 85 |
| 6 | N,N-dimethyl-4-chloroaniline | Ethyl 2-(dimethylsulfonio)-3-oxo-3-phenylpropanoate | DCE | 80 | 24 | 72 |
Table 2: Ortho-Selective C-H Alkylation of Phenols with Diazoesters
| Entry | Phenol (B47542) | Diazoester | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Ethyl 2-diazo-2-phenylacetate | 10 | Toluene (B28343) | 25 | 2 | 92 |
| 2 | 4-Methoxyphenol | Ethyl 2-diazo-2-phenylacetate | 10 | Toluene | 25 | 3 | 88 |
| 3 | 4-Chlorophenol | Ethyl 2-diazo-2-phenylacetate | 10 | Toluene | 25 | 4 | 85 |
| 4 | 2-Naphthol | Ethyl 2-diazo-2-phenylacetate | 10 | Toluene | 25 | 2 | 95 |
| 5 | Phenol | Methyl 2-diazo-2-(4-chlorophenyl)acetate | 10 | Toluene | 25 | 3 | 89 |
| 6 | Phenol | tert-Butyl 2-diazo-2-phenylacetate | 10 | Toluene | 25 | 5 | 78 |
Table 3: β-C(sp³)–H Functionalization of Tertiary Amines with α,β-Unsaturated Compounds
| Entry | Tertiary Amine | α,β-Unsaturated Compound | Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-methylpiperidine | Methyl acrylate | L10–Sc(OTf)₃ | CH₂Cl₂ | 60 | 24 | 85 |
| 2 | N-ethylpiperidine | Methyl acrylate | L10–Sc(OTf)₃ | CH₂Cl₂ | 60 | 36 | 78 |
| 3 | N-methylpyrrolidine | Methyl acrylate | L10–Sc(OTf)₃ | CH₂Cl₂ | 60 | 24 | 82 |
| 4 | Triethylamine | Methyl acrylate | L10–Sc(OTf)₃ | CH₂Cl₂ | 60 | 36 | 75 |
| 5 | N-methylpiperidine | N-phenylmaleimide | L10–Sc(OTf)₃ | CH₂Cl₂ | 60 | 12 | 92 |
| 6 | N-methylpiperidine | 2-Cyclohexen-1-one | L10–Sc(OTf)₃ | CH₂Cl₂ | 60 | 24 | 88 |
Experimental Protocols
The following are detailed methodologies for key C-H activation experiments catalyzed by this compound.
Protocol 1: General Procedure for the C-H Functionalization of Aromatic Amines with Sulfoxonium Ylides [3]
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aromatic amine (0.5 mmol, 1.0 equiv), the sulfoxonium ylide (0.6 mmol, 1.2 equiv), and B(C₆F₅)₃·H₂O (0.05 mmol, 10 mol%).
-
Add 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired product.
Protocol 2: General Procedure for the Ortho-Selective C-H Alkylation of Phenols with Diazoesters
-
In a nitrogen-filled glovebox, add the phenol (0.5 mmol, 1.0 equiv) and B(C₆F₅)₃ (0.05 mmol, 10 mol%) to a dry vial containing a magnetic stir bar.
-
Add toluene (2.0 mL) and stir the mixture at room temperature for 5 minutes.
-
Slowly add a solution of the diazoester (0.6 mmol, 1.2 equiv) in toluene (1.0 mL) to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction at room temperature for the time specified in Table 2.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a few drops of water.
-
Filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (hexanes/ethyl acetate) to yield the ortho-alkylated phenol.
Protocol 3: General Procedure for the β-C(sp³)–H Functionalization of Tertiary Amines with α,β-Unsaturated Compounds [4]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral Lewis acid co-catalyst (e.g., L10–Sc(OTf)₃, 0.01 mmol, 10 mol%) and B(C₆F₅)₃ (0.01 mmol, 10 mol%).
-
Add dichloromethane (B109758) (CH₂Cl₂) (1.0 mL) and stir for 10 minutes at room temperature.
-
Add the tertiary amine (0.1 mmol, 1.0 equiv) followed by the α,β-unsaturated compound (0.15 mmol, 1.5 equiv).
-
Seal the tube and heat the reaction mixture at 60 °C for the duration indicated in Table 3.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-functionalized amine.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanistic pathways and experimental workflows for the B(C₆F₅)₃-catalyzed C-H activation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 3. B(C6F5)3·H2O-Catalyzed N-H and C-H Functionalization of Aromatic Amines with Sulfoxonium Ylides under Metal-Free Conditions [organic-chemistry.org]
- 4. Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(perfluorophenyl)borane in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Tris(perfluorophenyl)borane, B(C6F5)3, has emerged as a powerful and versatile metal-free Lewis acid catalyst in organic synthesis. Its high Lewis acidity, derived from the electron-withdrawing nature of the pentafluorophenyl rings, coupled with its thermal stability and commercial availability, has led to its widespread application in the construction of a diverse array of heterocyclic compounds. These heterocycles are fundamental scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.
This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocycles utilizing this compound as a catalyst. The methodologies highlighted herein offer efficient and often mild alternatives to traditional metal-catalyzed transformations.
Synthesis of Nitrogen-Containing Heterocycles
This compound has proven to be particularly effective in catalyzing the formation of a variety of nitrogen-containing heterocyclic systems.
Pyrrolidines via [3+2] Cycloaddition
Substituted pyrrolidines, core structures in many natural products and pharmaceuticals, can be efficiently synthesized through a B(C6F5)3-catalyzed 1,3-dipolar cycloaddition reaction. The borane (B79455) facilitates the in situ generation of azomethine ylides from tertiary amines, which then undergo a [3+2] cycloaddition with electron-deficient olefins.[1][2]
Experimental Protocol: Synthesis of N-Benzyl Pyrrolidines
A solution of the tertiary amine (1.0 mmol) and an electron-deficient olefin (1.2 mmol) in dichloromethane (B109758) (5 mL) is stirred at room temperature. This compound (3 mol%, 0.03 mmol) is added to the mixture. The reaction is stirred at room temperature for the time indicated in the table below. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired N-benzyl pyrrolidine (B122466) derivative.
Table 1: B(C6F5)3-Catalyzed Synthesis of N-Benzyl Pyrrolidines
| Entry | Tertiary Amine | Olefin | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Benzyl-N-(methoxymethyl)trimethylsilylamine | Methyl acrylate | 4 | 92 | 70:30 |
| 2 | N-Benzyl-N-(methoxymethyl)trimethylsilylamine | Acrylonitrile | 5 | 88 | 65:35 |
| 3 | N-Benzyl-N-(methoxymethyl)trimethylsilylamine | Dimethyl maleate | 6 | 85 | 75:25 |
Reaction Workflow:
Caption: Workflow for the synthesis of N-benzyl pyrrolidines.
Pyrazoles from Diazo Compounds
N-substituted pyrazoles, a class of heterocycles with significant medicinal applications, can be synthesized via a B(C6F5)3-catalyzed reaction between vinyl diazoacetates and α-aryl-α-diazoesters. The reaction proceeds through the selective decomposition of the more reactive diazo compound to form a carbene intermediate.
Experimental Protocol: Synthesis of N-Alkyl Pyrazoles
In a nitrogen-filled glovebox, this compound (10 mol%, 0.01 mmol) is dissolved in 1,2-dichloroethane (B1671644) (0.5 mL). To this solution is added a solution of the α-aryl-α-diazoester (1.3 equiv, 0.13 mmol) in 1,2-dichloroethane (0.5 mL). A solution of the vinyl diazoacetate (1.0 equiv, 0.1 mmol) in 1,2-dichloroethane (0.5 mL) is then added dropwise to the reaction mixture. The reaction vessel is sealed and heated at 60 °C for 20-24 hours. After cooling to room temperature, all volatiles are removed in vacuo, and the crude product is purified by preparative thin-layer chromatography (hexane/ethyl acetate) to yield the N-alkylated pyrazole (B372694).
Table 2: B(C6F5)3-Catalyzed Synthesis of Pyrazoles
| Entry | Vinyl Diazoacetate | α-Aryl-α-diazoester | Yield (%) |
| 1 | Methyl 2-diazo-4-phenylbut-3-enoate | Methyl 2-diazo-2-phenylacetate | 75 |
| 2 | Ethyl 2-diazo-4-(p-tolyl)but-3-enoate | Ethyl 2-diazo-2-(p-chlorophenyl)acetate | 80 |
| 3 | tert-Butyl 2-diazo-4-phenylbut-3-enoate | Methyl 2-diazo-2-(p-methoxyphenyl)acetate | 72 |
Proposed Reaction Pathway:
Caption: Proposed mechanism for pyrazole synthesis.
Hydrogenation of N-Heterocycles
The reduction of N-heterocycles to their saturated counterparts is a crucial transformation in medicinal chemistry. This compound, in combination with a suitable hydrogen source like ammonia (B1221849) borane, provides a metal-free method for this purpose.[3][4]
Experimental Protocol: Hydrogenation of Quinolines
To a solution of the quinoline (B57606) (0.5 mmol) in toluene (B28343) (2 mL) is added ammonia borane (1.5 mmol). This compound (5 mol%, 0.025 mmol) is then added, and the mixture is stirred at 80 °C for 12 hours. After cooling, the reaction is quenched with methanol (B129727) (1 mL) and the solvent is evaporated. The residue is purified by flash chromatography to give the corresponding tetrahydroquinoline.
Table 3: B(C6F5)3-Promoted Hydrogenation of N-Heterocycles
| Entry | Substrate | Product | Yield (%) |
| 1 | Quinoline | 1,2,3,4-Tetrahydroquinoline | 85 |
| 2 | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | 82 |
| 3 | Isoquinoline | 1,2,3,4-Tetrahydroisoquinoline | 88 |
Synthesis of Oxygen- and Sulfur-Containing Heterocycles
B(C6F5)3 also catalyzes the formation of various oxygen and sulfur heterocycles, often through mechanisms involving frustrated Lewis pairs (FLPs) or activation of alkynes.
Borylated Benzothiophenes
Borylated benzothiophenes are valuable intermediates in organic synthesis, allowing for further functionalization. While direct thioboration often requires specific boron reagents, related cyclizations can be promoted by strong Lewis acids. Although a direct protocol using B(C6F5)3 for this specific transformation is less common, the principle of alkyne activation is a key strategy. The following is a general protocol for a related transformation.
Experimental Protocol: Synthesis of Borylated Benzofurans (Illustrative)
Note: This protocol uses BCl3, but illustrates the general principle of Lewis acid-catalyzed cyclization of alkynes.
To a solution of the 2-alkynylanisole (1.0 mmol) in dichloromethane (5 mL) at -78 °C is added a solution of BCl3 (1.2 mmol) in hexanes. The mixture is stirred for 1 hour at room temperature. The solvent is removed in vacuo, and the residue is treated with a solution of pinacol (B44631) (1.5 mmol) and triethylamine (B128534) (3.0 mmol) in diethyl ether to afford the borylated benzofuran (B130515) as a pinacol boronate ester after purification.
Cyclization of Diynes via Frustrated Lewis Pairs
In combination with a bulky phosphine, B(C6F5)3 can act as the Lewis acidic component of a frustrated Lewis pair (FLP) to induce the cyclization of diynes. The nature of the resulting heterocycle depends on the length of the tether connecting the two alkyne moieties.[5]
Experimental Protocol: FLP-Catalyzed Cyclization of 1,7-Octadiyne (B1345467)
In a glovebox, a solution of this compound (0.1 mmol) and tri(o-tolyl)phosphine (0.1 mmol) in toluene (2 mL) is prepared. To this solution is added 1,7-octadiyne (0.1 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under vacuum, and the resulting solid is washed with pentane (B18724) to yield the cyclic phosphonium (B103445) borate (B1201080) product.
Table 4: FLP-Mediated Cyclization of Diynes
| Entry | Diyne | Phosphine | Product Ring Size |
| 1 | 1,6-Heptadiyne | P(o-tol)3 | 8-membered |
| 2 | 1,7-Octadiyne | P(o-tol)3 | 6-membered |
Logical Relationship in Diyne Cyclization:
Caption: Influence of tether length on diyne cyclization.
Synthesis of Fused Heterocyclic Systems
B(C6F5)3 can promote the cyclization of appropriately substituted aromatic precursors to generate fused heterocyclic systems like benzimidazoles, benzothiazoles, and quinazolinones, often in the presence of a C1 source and a reducing agent.
Benzimidazoles from o-Phenylenediamines
Benzimidazoles, prevalent in pharmaceuticals, can be synthesized from o-phenylenediamines using CO2 as a C1 source, catalyzed by B(C6F5)3 in the presence of a hydrosilane.
Experimental Protocol: Synthesis of Benzimidazoles
A mixture of the o-phenylenediamine (B120857) (0.5 mmol), this compound (5 mol%, 0.025 mmol), and phenylsilane (B129415) (1.5 mmol) in THF (2 mL) is stirred in a sealed tube under a CO2 atmosphere (1 atm). The reaction is heated at 80 °C for 24 hours. After cooling, the reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by column chromatography.
Table 5: B(C6F5)3-Catalyzed Synthesis of Benzimidazoles
| Entry | o-Phenylenediamine | Product | Yield (%) |
| 1 | o-Phenylenediamine | Benzimidazole (B57391) | 92 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 5,6-Dimethylbenzimidazole | 88 |
| 3 | 4-Chloro-1,2-phenylenediamine | 5-Chlorobenzimidazole | 85 |
Signaling Pathway for Benzimidazole Synthesis:
Caption: Pathway for benzimidazole synthesis from o-phenylenediamine.
These protocols and application notes demonstrate the broad utility of this compound in modern heterocyclic synthesis. Its ability to function as a potent Lewis acid and as a component of frustrated Lewis pairs opens up a wide range of synthetic possibilities under metal-free conditions, making it an invaluable tool for researchers in both academic and industrial settings.
References
- 1. CO2 as a C1 Source: B(C6F5)3-Catalyzed Cyclization of o-Phenylene-diamines To Construct Benzimidazoles in the Presence of Hydrosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B(C6F5)3-catalyzed Wolff rearrangement/[2 + 2] and [4 + 2] cascade cyclization of α-diazoketones with imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Stoichiometric vs. Catalytic Use of Tris(perfluorophenyl)borane in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(perfluorophenyl)borane, B(C₆F₅)₃, is a powerful and versatile Lewis acid that has gained widespread use in organic synthesis.[1][2] Its high Lewis acidity, derived from the strongly electron-withdrawing pentafluorophenyl groups, coupled with its thermal and hydrolytic stability, makes it an effective promoter for a diverse range of chemical transformations.[3][4] A critical aspect of employing B(C₆F₅)₃ is understanding its dual role as both a stoichiometric reagent and a catalyst. The choice between a stoichiometric and catalytic approach depends on the specific reaction, the desired product, and the underlying mechanism. This document provides detailed application notes, comparative data, and experimental protocols to guide researchers in the effective use of B(C₆F₅)₃.
Stoichiometric vs. Catalytic Applications: A Comparative Overview
The fundamental distinction between the stoichiometric and catalytic use of B(C₆F₅)₃ lies in its consumption during the reaction. In a stoichiometric process, B(C₆F₅)₃ is a reactant and is incorporated into the final product or a major byproduct. These reactions often leverage the borane (B79455) to drive transformations that are otherwise thermodynamically unfavorable. In contrast, a catalytic process involves the use of a substoichiometric amount of B(C₆F₅)₃ (typically 1-10 mol%) to accelerate a reaction, with the borane being regenerated in a catalytic cycle.[5]
Key Differences at a Glance
| Feature | Stoichiometric Use | Catalytic Use |
| Reagent Loading | ≥ 1 equivalent | < 1 equivalent (typically 1-10 mol%) |
| Role of B(C₆F₅)₃ | Reactant, consumed in the reaction | Catalyst, regenerated in a cycle |
| Typical Reactions | Carboboration, Frustrated Lewis Pair (FLP) activation | Hydrosilylation, Friedel-Crafts reactions, Cyclizations |
| Atom Economy | Lower | Higher |
| Cost-Effectiveness | Less favorable for large-scale synthesis | More favorable for large-scale synthesis |
Application Notes
Carboboration Reactions: A Stoichiometric Approach
Carboboration, the simultaneous addition of a boron-carbon bond across a π-system, is a powerful method for the synthesis of complex organoboranes. With B(C₆F₅)₃, this reaction is typically stoichiometric. The borane activates an alkyne or enyne, leading to an intramolecular cyclization and the incorporation of a C₆F₅ group and the B(C₆F₅)₂ moiety into the product.[6][7]
Example: Cyclopropanation/Carboboration of 1,6-Enynes
The reaction of 1,6-enynes with a stoichiometric amount of B(C₆F₅)₃ results in a cyclopropanation followed by a formal 1,1-carboboration.[6][7] The product is a stable organoborane that can be isolated and used in further synthetic transformations.
| Parameter | Stoichiometric Carboboration of a 1,6-Enyne[6] |
| B(C₆F₅)₃ Loading | 1.0 equiv. |
| Substrate | Malonic acid derived 1,6-enyne |
| Solvent | CH₂Cl₂ |
| Temperature | Room Temperature |
| Reaction Time | Not specified (typically rapid) |
| Yield | Not specified (clean conversion observed) |
| Product | Cyclopropanated carboboration product |
Hydrosilylation of Carbonyls: A Catalytic Approach
The reduction of carbonyl compounds to silyl (B83357) ethers using hydrosilanes is efficiently catalyzed by small amounts of B(C₆F₅)₃.[1][8] The mechanism is believed to proceed through activation of the silane (B1218182) rather than the carbonyl group, a key distinction from many other Lewis acid-catalyzed hydrosilylations.[1][9]
Example: Hydrosilylation of Acetophenone (B1666503)
The B(C₆F₅)₃-catalyzed hydrosilylation of acetophenone with triethylsilane provides the corresponding silyl ether in high yield.[1] A comparison with a stoichiometric reaction highlights a significant difference in product distribution, with the catalytic reaction being much cleaner.
| Parameter | Catalytic Hydrosilylation[1] | Stoichiometric Reaction[1] |
| B(C₆F₅)₃ Loading | 1-4 mol% | 1.0 equiv. |
| Substrate | Acetophenone | Acetophenone |
| Silane | Et₃SiH (1.0 equiv.) | Et₃SiH (1.5-2.0 equiv.) |
| Solvent | Toluene (B28343) or CH₂Cl₂ | Not specified |
| Temperature | Room Temperature | Room Temperature |
| Yield | 75-96% (silyl ether) | Major product is ethylbenzene (B125841) (deoxygenation) |
| Product | Silyl ether | Mixture including fully reduced alkane |
Frustrated Lewis Pair (FLP) Chemistry
In FLP chemistry, the steric bulk of B(C₆F₅)₃ prevents the formation of a classical adduct with a bulky Lewis base, leading to a "frustrated" pair that can activate small molecules like H₂. While the initial activation is a stoichiometric process, this can be leveraged to develop catalytic hydrogenation reactions where the FLP is regenerated.
Experimental Protocols
Protocol 1: Catalytic Hydrosilylation of Acetophenone
This protocol is adapted from the work of Piers and coworkers.[1][8]
Materials:
-
This compound (B(C₆F₅)₃)
-
Acetophenone
-
Triethylsilane (Et₃SiH)
-
Anhydrous toluene or dichloromethane (B109758) (CH₂Cl₂)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add acetophenone (1.0 mmol, 1.0 equiv.).
-
Dissolve the acetophenone in anhydrous toluene or dichloromethane (5 mL).
-
Add triethylsilane (1.1 mmol, 1.1 equiv.) to the solution.
-
In a separate vial, weigh B(C₆F₅)₃ (0.02 mmol, 2 mol%) under an inert atmosphere.
-
Add the solid B(C₆F₅)₃ to the stirred solution of the substrate and silane.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the desired silyl ether.
Protocol 2: Stoichiometric Carboboration of a 1,6-Enyne
This protocol is a general representation based on the work of Melen, Hashmi, and Stephan.[6][7]
Materials:
-
This compound (B(C₆F₅)₃)
-
1,6-enyne substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a strictly inert atmosphere, dissolve the 1,6-enyne (0.5 mmol, 1.0 equiv.) in anhydrous dichloromethane (3 mL) in a vial.
-
In a separate vial, dissolve B(C₆F₅)₃ (0.5 mmol, 1.0 equiv.) in anhydrous dichloromethane (2 mL).
-
Slowly add the B(C₆F₅)₃ solution to the stirred solution of the 1,6-enyne at room temperature.
-
The reaction is typically rapid. After stirring for 30 minutes, the solvent can be removed under vacuum to yield the crude product.
-
The resulting organoborane product can be purified by recrystallization from a suitable solvent system (e.g., pentane/dichloromethane).
Visualizations
Caption: Stoichiometric vs. Catalytic Pathways.
Caption: Catalytic Cycle for Hydrosilylation.
Caption: Experimental Workflow for Catalytic Hydrosilylation.
Conclusion
This compound is a remarkably versatile Lewis acid, capable of acting in both stoichiometric and catalytic capacities. Understanding the factors that govern which pathway is operative is crucial for reaction design and optimization. Stoichiometric reactions, such as carboborations, offer routes to unique organoborane structures, while catalytic reactions, exemplified by hydrosilylation, provide highly efficient and atom-economical transformations. The provided application notes and protocols serve as a guide for researchers to effectively harness the reactivity of B(C₆F₅)₃ in their synthetic endeavors.
References
- 1. Cyclisation versus 1,1-Carboboration: Reactions of B(C6F5)3 with Propargyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stoichiometric and Catalytic C-C and C-H Bond Formation with B(C6 F5 )3 via Cationic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. knowunity.co.uk [knowunity.co.uk]
- 7. study.com [study.com]
- 8. byjus.com [byjus.com]
- 9. Creating an Organic Chemistry Reaction Pathways Flowchart as a Unit Summary | Chemical Education Xchange [chemedx.org]
Immobilization of Tris(perfluorophenyl)borane on Solid Supports: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of Tris(perfluorophenyl)borane, B(C₆F₅)₃, a powerful Lewis acid, onto various solid supports. Heterogenization of this catalyst offers significant advantages, including enhanced catalyst stability, simplified product purification, and the potential for catalyst recycling, which are critical for sustainable and cost-effective chemical synthesis.
Introduction
This compound, often abbreviated as B(C₆F₅)₃, is a highly versatile and commercially available Lewis acid catalyst. Its strong electrophilicity, stemming from the electron-withdrawing nature of the pentafluorophenyl rings, enables a wide range of chemical transformations. These include, but are not limited to, hydrosilylation, polymerization, Friedel-Crafts reactions, and frustrated Lewis pair (FLP) chemistry. However, its application in large-scale synthesis can be hampered by difficulties in separating the catalyst from the reaction products. Immobilizing B(C₆F₅)₃ on solid supports provides a practical solution to this challenge, paving the way for its broader use in industrial processes.
This guide details two primary strategies for the immobilization of B(C₆F₅)₃: covalent attachment and non-covalent immobilization. It provides an overview of the common solid supports, detailed experimental protocols for key immobilization techniques, and a summary of the catalytic applications of the resulting heterogeneous catalysts.
Immobilization Strategies
The choice of immobilization strategy depends on the desired stability of the catalyst, the nature of the solid support, and the intended application.
Covalent Immobilization
Covalent attachment offers a robust method for anchoring B(C₆F₅)₃ to a solid support, minimizing leaching and allowing for multiple reaction cycles.
Silica (B1680970) (SiO₂) is a widely used support due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) (Si-OH) groups that can be functionalized. A direct method for grafting B(C₆F₅)₃ onto silica involves a water-catalyzed reaction to form a supported, single-site Lewis acid, ≡SiOB(C₆F₅)₂.[1][2]
Experimental Protocol: Water-Catalyzed Grafting of B(C₆F₅)₃ on Silica [1][2]
Materials:
-
Amorphous silica (high surface area, e.g., 200 m²/g), pre-dried under vacuum at a specified temperature (e.g., 200 °C) to control the concentration of surface silanols.
-
This compound (B(C₆F₅)₃).
-
Anhydrous toluene (B28343).
-
Deionized water.
Procedure:
-
In a glovebox, suspend the pre-dried silica in anhydrous toluene in a Schlenk flask.
-
Add a solution of B(C₆F₅)₃ in anhydrous toluene to the silica suspension.
-
Add a controlled amount of deionized water (a substoichiometric amount relative to B(C₆F₅)₃) to the mixture.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours). The reaction progress can be monitored by analyzing the solution for the disappearance of B(C₆F₅)₃.
-
After the reaction is complete, filter the solid material and wash it extensively with anhydrous toluene to remove any unreacted B(C₆F₅)₃ and byproducts.
-
Dry the resulting white solid under high vacuum to obtain the silica-supported B(C₆F₅)₂ catalyst (SiO₂-OB(C₆F₅)₂).
Characterization: The successful grafting can be confirmed by solid-state NMR spectroscopy (¹¹B, ¹⁹F, ¹³C, ²⁹Si), infrared (IR) spectroscopy (monitoring the disappearance of isolated Si-OH bands), and elemental analysis to determine the boron loading.
Logical Relationship for Covalent Immobilization on Silica:
Caption: Covalent grafting of B(C₆F₅)₃ onto a silica support.
Polymeric supports, such as polystyrene, offer a versatile platform for catalyst immobilization. Functionalized polymers can be used to covalently link the borane (B79455) moiety.
Experimental Workflow for Immobilization on a Polymer:
Caption: General workflow for immobilizing B(C₆F₅)₃ on a polymer.
Non-Covalent Immobilization
Non-covalent methods, such as adsorption or confinement within a support matrix, offer a simpler approach to heterogenization, although the catalyst may be more prone to leaching.
In the SILP approach, a thin layer of an ionic liquid (IL) containing the dissolved catalyst is physisorbed onto a porous solid support. The IL film helps to immobilize the catalyst while maintaining a liquid-like environment for the catalytic reaction.[3][4]
Experimental Protocol: Preparation of a B(C₆F₅)₃-SILP Catalyst
Materials:
-
Porous support (e.g., silica gel, alumina), dried under vacuum.
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF₆]).
-
This compound (B(C₆F₅)₃).
-
Volatile organic solvent (e.g., dichloromethane).
Procedure:
-
Dissolve a known amount of B(C₆F₅)₃ and the ionic liquid in a minimal amount of the volatile organic solvent.
-
Add the dried porous support to this solution.
-
Slowly remove the solvent under reduced pressure, allowing the ionic liquid-catalyst mixture to be deposited as a thin film on the support surface.
-
The resulting free-flowing powder is the SILP catalyst.
Applications in Catalysis
Immobilized B(C₆F₅)₃ catalysts have been successfully employed in a variety of organic transformations.
Hydrosilylation Reactions
The hydrosilylation of carbonyls, alkenes, and alkynes is a key application of B(C₆F₅)₃. The immobilized catalyst facilitates the formation of silyl (B83357) ethers, alkylsilanes, and vinylsilanes, respectively, with the advantage of easy catalyst removal.
Experimental Protocol: Hydrosilylation of Acetophenone (B1666503) using Silica-Supported B(C₆F₅)₂
Materials:
-
Silica-supported B(C₆F₅)₂ catalyst.
-
Acetophenone.
-
Triethylsilane (Et₃SiH).
-
Anhydrous solvent (e.g., toluene or dichloromethane).
Procedure:
-
In a dry reaction vessel under an inert atmosphere, suspend the silica-supported B(C₆F₅)₂ catalyst in the anhydrous solvent.
-
Add acetophenone to the suspension.
-
Add triethylsilane dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, filter off the catalyst. The catalyst can be washed with fresh solvent and dried for reuse.
-
The filtrate contains the product, which can be purified by distillation or chromatography after aqueous work-up.
Signaling Pathway for B(C₆F₅)₃-Catalyzed Hydrosilylation:
Caption: Proposed mechanism for B(C₆F₅)₃-catalyzed hydrosilylation.
Polymerization Reactions
Supported B(C₆F₅)₃ can act as a co-catalyst in olefin polymerization, offering the potential for producing polymers with controlled properties and reducing catalyst contamination in the final product.[1][2] For instance, silica-grafted ≡SiOB(C₆F₅)₂ has been used to activate metallocene catalysts for ethylene (B1197577) polymerization.[1][2]
Quantitative Data Summary
The performance of immobilized B(C₆F₅)₃ catalysts can be evaluated based on several parameters, including catalyst loading, activity, and recyclability.
| Support | Immobilization Method | Boron Loading (mmol/g) | Application | Recyclability | Reference |
| Silica | Covalent (Water-catalyzed) | 0.1 - 0.5 | Ethylene Polymerization (co-catalyst) | Not reported | [1][2] |
| Polystyrene | Covalent (via functionalization) | Varies | Hydrosilylation | Potentially high | - |
| Silica | Non-covalent (SILP) | Varies | Various organic reactions | Dependent on IL leaching | [3] |
Note: Quantitative data for the recyclability and specific activity of many supported B(C₆F₅)₃ systems are not extensively reported in the literature, representing an area for further research.
Conclusion
The immobilization of this compound on solid supports is a promising strategy to enhance its utility in synthetic chemistry. Covalent grafting onto silica provides a robust and well-characterized heterogeneous catalyst. While immobilization on polymeric supports and through non-covalent methods are still emerging areas, they offer exciting possibilities for the development of new, recyclable catalytic systems. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of supported B(C₆F₅)₃ catalysts in their own work. Further research is needed to expand the range of supports and applications, and to thoroughly quantify the performance and stability of these promising materials.
References
- 1. Borane-induced dehydration of silica and the ensuing water-catalyzed grafting of B(C6F5)3 to give a supported, single-site Lewis acid, ≡SiOB(C6F5)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supported Ionic Liquid Phase (SILP) Allylic Alkylation of Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Tris(perfluorophenyl)borane in Metal-Free Hydrogenation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(perfluorophenyl)borane, B(C₆F₅)₃, has emerged as a powerful and versatile catalyst in the field of metal-free hydrogenation. Its strong Lewis acidity, combined with the steric bulk of the perfluorophenyl groups, allows it to form "Frustrated Lewis Pairs" (FLPs) with a variety of Lewis bases.[1][2] This unique reactivity enables the activation of molecular hydrogen (H₂) under mild conditions, providing a valuable alternative to traditional transition-metal-based catalysts and addressing concerns regarding metal toxicity and contamination in chemical synthesis.[3] This document provides an overview of the role of B(C₆F₅)₃ in metal-free hydrogenation, including its mechanism of action, substrate scope, and detailed experimental protocols.
Mechanism of Action: Frustrated Lewis Pair Chemistry
The key to B(C₆F₅)₃-catalyzed hydrogenation lies in the concept of Frustrated Lewis Pairs. An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond.[1] This "frustration" leaves the reactive sites on both the acid and the base available to interact with and activate small molecules like H₂.
The generally accepted mechanism for H₂ activation by a B(C₆F₅)₃-based FLP involves the following steps:
-
Formation of the Encounter Complex: The Lewis acid, B(C₆F₅)₃, and a Lewis base (e.g., a bulky phosphine, amine, or the substrate itself) exist in equilibrium with a transient "encounter complex".
-
Heterolytic Cleavage of H₂: The FLP encounter complex facilitates the heterolytic cleavage of the H-H bond. The Lewis acid captures the hydride (H⁻) to form a hydridoborate anion, [HB(C₆F₅)₃]⁻, while the Lewis base accepts the proton (H⁺) to form a protonated species.[4][5]
-
Substrate Reduction: The activated hydrogen is then transferred to the unsaturated substrate in a stepwise manner, typically involving protonation followed by hydride transfer.[6]
-
Catalyst Regeneration: After hydrogenation of the substrate, the product dissociates, regenerating the free Lewis acid and base, which can then enter another catalytic cycle.[3]
Catalytic Cycle of Imine Hydrogenation
The hydrogenation of imines is a well-studied example of B(C₆F₅)₃ catalysis. In this case, the imine substrate itself can act as the Lewis base, or the product amine can participate in an autocatalytic cycle.[3][6]
References
Troubleshooting & Optimization
How to overcome moisture sensitivity of Tris(perfluorophenyl)borane.
Welcome to the Technical Support Center for Tris(perfluorophenyl)borane (B(C6F5)3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, troubleshooting, and overcoming the challenges associated with the moisture sensitivity of this powerful Lewis acid.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
A1: this compound is a hygroscopic solid that readily reacts with water to form a stable hydrate (B1144303), B(C6F5)3·H2O.[1][2] While it is more stable to air and moisture than many other Lewis acids, such as boron trihalides (BX3), its catalytic activity is significantly impacted by the presence of water.[3][4] Therefore, it is crucial to handle and store B(C6F5)3 in a moisture-free environment to ensure its optimal performance as a Lewis acid.[5]
Q2: What happens when this compound is exposed to moisture?
A2: Upon exposure to water, B(C6F5)3 forms an adduct, B(C6F5)3·H2O.[3] This hydrate is a strong Brønsted acid, and its formation alters the reactivity of the borane, diminishing its Lewis acidity.[6] In many catalytic applications, the presence of this hydrate leads to a noticeable induction period in the reaction, as the active Lewis acid is slowly regenerated or the hydrate itself participates in a different catalytic cycle.[6][7] In some cases, excess water can lead to the decomposition of B(C6F5)3 into boronic acids and boroxines, especially with heating.[3]
Q3: Can the B(C6F5)3·H2O adduct be useful in some reactions?
A3: Yes, the Brønsted acidity of the B(C6F5)3·H2O adduct has been harnessed in certain applications. For example, it can function as a potent Brønsted acid catalyst for specific transformations.[3][6] However, for the majority of applications where the strong Lewis acidity of B(C6F5)3 is required, the formation of the water adduct is undesirable.
Q4: How should I store this compound?
A4: To prevent hydration, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5] A glovebox or a desiccator with a high-efficiency desiccant is the ideal storage environment. For long-term storage, refrigeration at -20°C to -80°C in a sealed container under inert gas is recommended.[5]
Q5: Are there any visual signs that my B(C6F5)3 has been hydrated?
A5: Anhydrous B(C6F5)3 is typically a white, crystalline solid. While there may not be a dramatic change in appearance upon hydration, the hydrated form can sometimes appear as a less crystalline or slightly clumpy powder. The most reliable method for detecting the presence of the water adduct is through spectroscopic techniques, such as 19F NMR.[2][8] The formation of the B(C6F5)3·H2O adduct results in a slight upfield shift and broadening of the signals in the 19F NMR spectrum.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in moisture-sensitive reactions.
| Issue | Possible Cause | Recommended Solution |
| No or slow reaction initiation (long induction period) | The B(C6F5)3 catalyst has been partially or fully hydrated, reducing the concentration of the active Lewis acid.[6][7] | 1. Use a fresh, anhydrous sample of B(C6F5)3. 2. Dry the existing B(C6F5)3 sample. (See Experimental Protocol 1) 3. Increase the catalyst loading. This may compensate for the inactive portion.[3] 4. In reactions involving hydrosilanes, the silane (B1218182) can consume the water from the hydrate to regenerate the active borane. An induction period will still be observed.[6][7] |
| Low reaction yield or incomplete conversion | 1. Insufficiently dried solvents or reagents. 2. Moisture contamination during reaction setup. 3. Degradation of B(C6F5)3 due to prolonged exposure to moisture. | 1. Ensure all solvents and reagents are rigorously dried before use. (See Experimental Protocol 3) 2. Use proper air-sensitive techniques (Schlenk line or glovebox) for reaction setup. (See Experimental Protocol 2) 3. Use a freshly opened or properly stored bottle of B(C6F5)3. |
| Inconsistent reaction outcomes | Variable levels of moisture contamination between experiments. | Standardize handling and reaction setup procedures to ensure consistent anhydrous conditions. This includes using the same source and batch of dried solvents and reagents. |
| Formation of unexpected byproducts | The B(C6F5)3·H2O adduct, acting as a Brønsted acid, may be catalyzing an alternative reaction pathway. | Characterize the byproducts to understand the alternative reaction pathway. This will confirm if Brønsted acid catalysis is the issue. Ensure strictly anhydrous conditions to favor the Lewis acid-catalyzed pathway. |
Quantitative Data on Moisture Sensitivity
The presence of water has a quantifiable impact on reactions catalyzed by this compound. The following table summarizes the effect of water concentration on the induction period of the Piers-Rubinsztajn reaction.
| Water Concentration in B(C6F5)3 Stock Solution (mol% relative to B(C6F5)3) | Observed Induction Period (minutes) |
| 0 | ~0 |
| 25 | ~10 |
| 50 | ~20 |
| 75 | ~30 |
| 100 | ~40 |
| Data derived from studies on the Piers-Rubinsztajn reaction, showing a linear increase in induction time with higher water concentrations in the catalyst solution.[3][9] |
Experimental Protocols
Protocol 1: Drying (Regenerating) this compound
This protocol describes the removal of water from hydrated this compound by sublimation, a common purification technique for this compound.
Materials:
-
Hydrated this compound
-
Sublimation apparatus
-
High-vacuum pump
-
Schlenk line or glovebox
-
Heating mantle or oil bath
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, load the hydrated B(C6F5)3 into the sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus and attach it to a high-vacuum line.
-
Evacuation: Slowly evacuate the apparatus to a pressure of 10-3 mbar or lower.
-
Heating: Gently heat the bottom of the sublimation apparatus containing the B(C6F5)3 to approximately 80-90°C.[10]
-
Sublimation: The B(C6F5)3 will sublime and deposit as white crystals on the cold finger of the apparatus.
-
Completion: Continue the sublimation until all the volatile material has collected on the cold finger.
-
Cooling and Collection: Allow the apparatus to cool to room temperature under vacuum. Then, backfill the apparatus with an inert gas.
-
Storage: In a glovebox or under a positive flow of inert gas, carefully scrape the purified, anhydrous B(C6F5)3 from the cold finger and transfer it to a clean, dry storage vial. Store under an inert atmosphere.
Protocol 2: General Workflow for Setting Up a Moisture-Sensitive Reaction
This protocol outlines the best practices for setting up a reaction using this compound to minimize moisture contamination.
Protocol 3: Solvent Purification
For optimal results in moisture-sensitive reactions, solvents should be rigorously dried and deoxygenated. A common and effective method is passing the solvent through a column of activated alumina (B75360).
Materials:
-
Solvent to be purified
-
Solvent purification system (e.g., columns packed with activated alumina and a copper catalyst for deoxygenation)
-
Inert gas source (e.g., nitrogen or argon)
-
Dry solvent collection flask
Procedure:
-
System Preparation: Ensure the solvent purification system is properly activated according to the manufacturer's instructions. This typically involves heating the columns under a flow of inert gas.
-
Solvent Transfer: Under a positive pressure of inert gas, pass the solvent through the purification columns.
-
Collection: Collect the purified, dry solvent in a clean, oven-dried flask under an inert atmosphere.
-
Storage: Store the dried solvent over molecular sieves in a sealed container under an inert atmosphere. It is recommended to use the solvent shortly after purification.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for a Failed B(C6F5)3 Catalyzed Reaction
This diagram illustrates a logical workflow for troubleshooting a reaction that is not proceeding as expected.
Interaction of B(C6F5)3 with Water
This diagram illustrates the reaction of this compound with water to form the hydrated adduct.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers-Rubinsztajn reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: Optimizing Tris(perfluorophenyl)borane Catalyst Loading
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing Tris(perfluorophenyl)borane (B(C₆F₅)₃) catalyst loading to achieve high yields in various chemical transformations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments using this compound as a catalyst.
Issue 1: The reaction has not initiated, or there is a long induction period.
-
Question: My reaction catalyzed by B(C₆F₅)₃ is not starting. What could be the cause?
-
Answer: The most common reason for a lack of initiation or a significant induction period is the presence of water, which can deactivate the catalyst.[1][2] Tris(pentafluorophenyl)borane (B72294) is highly sensitive to moisture and can form a stable hydrate, B(C₆F₅)₃·H₂O, which may be less catalytically active under certain conditions.[3] The source of water can be from the reagents, solvent, or glassware. While the B(C₆F₅)₃·H₂O adduct can catalyze some reactions, water present in the catalyst stock solution is generally more problematic than water in the reagent solution.[2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled, anhydrous solvents. Ensure all starting materials are dry and stored under an inert atmosphere (e.g., argon or nitrogen).
-
Check Catalyst Quality: The age and storage conditions of the B(C₆F₅)₃ catalyst can affect its activity.[1][2] Use a freshly opened bottle of the catalyst or one that has been stored properly in a desiccator or glovebox.
-
Increase Temperature: For reactions that are sluggish at room temperature, gentle heating can sometimes overcome the activation energy barrier, especially in the presence of trace amounts of water.[2]
-
Increase Catalyst Loading: If trace water is suspected and cannot be fully eliminated, a slight increase in the catalyst loading may be necessary to compensate for the portion of the catalyst that is deactivated.[2]
-
-
Issue 2: The reaction is proceeding, but the yield of the desired product is low.
-
Question: I am observing product formation, but my final yield is significantly lower than expected. What are the potential reasons?
-
Answer: Low yields can result from several factors, including incomplete conversion, side reactions, or product degradation. The catalyst loading plays a crucial role and must be optimized for the specific substrate and reaction conditions.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: The optimal catalyst loading can vary widely depending on the reactivity of the substrate. For highly reactive substrates, catalyst loading can be as low as <0.1 mol%.[1][2] For less reactive substrates or more challenging transformations, a higher loading (e.g., 2-10 mol%) may be required.[4][5][6] It is recommended to perform small-scale optimization experiments with varying catalyst loadings.
-
Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction progress and determine the point of maximum conversion. Stopping the reaction too early will result in a low yield due to incomplete conversion.
-
Consider Substrate Purity: Impurities in the starting materials can interfere with the catalyst and lead to side reactions, thus lowering the yield of the desired product. Ensure the purity of your substrates before starting the reaction.
-
Evaluate Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are commonly used.[4][7] For certain reactions, running the reaction neat (without solvent) might be an option.[7]
-
Check for Catalyst Decomposition: Although B(C₆F₅)₃ is thermally stable up to 270 °C, its stability in the presence of certain reagents, like silyl (B83357) hydrides, can be limited, which may affect its catalytic activity over time.[1][3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound?
A1: The catalyst loading for B(C₆F₅)₃ is highly dependent on the specific reaction being catalyzed. For highly efficient reactions like the Piers-Rubinsztajn reaction, loadings of less than 0.1 mol% are common.[1][2] For other transformations, such as the hydrosilylation of carbonyls or the isomerization of alkenes, loadings can range from 0.5 mol% to 10 mol%.[4][8] Optimization for each specific application is recommended.
Q2: How does water affect the catalytic activity of B(C₆F₅)₃?
A2: Water can significantly impact the catalytic activity of B(C₆F₅)₃. The borane (B79455) is a strong Lewis acid and readily forms a stable adduct with water (B(C₆F₅)₃·H₂O).[3][9] This adduct formation can lead to an induction period in the reaction as the active catalyst concentration is reduced.[1][2] While the hydrated form can still be catalytically active in some cases, the presence of water, particularly in the catalyst stock solution, is generally detrimental to achieving high reaction rates and yields.[2] In situations with high humidity, it may be necessary to increase the catalyst loading or apply heat to drive the reaction.[2]
Q3: Can I use B(C₆F₅)₃ in the presence of functional groups that are sensitive to Lewis acids?
A3: this compound is a potent Lewis acid, and its compatibility with sensitive functional groups should be considered.[3] However, it has been shown to be tolerant of a variety of functional groups, including alkenes, alkynes, esters, and ketones in certain reactions.[5][6][10] The unique "silane activation" mechanism, where the borane interacts with the silane (B1218182) rather than the carbonyl group, allows for the reduction of carbonyls without strong coordination to the oxygen atom, which can be advantageous.[10][11] It is always advisable to conduct a small-scale test reaction to check for compatibility with your specific substrate.
Q4: What are the best practices for handling and storing this compound?
A4: Due to its sensitivity to moisture, B(C₆F₅)₃ should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible. It should be stored in a tightly sealed container in a desiccator or a dry, inert environment to maintain its catalytic activity.[1][2]
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize quantitative data from various reactions catalyzed by this compound, providing a reference for optimizing catalyst loading.
Table 1: B(C₆F₅)₃-Catalyzed Hydrosilylation of Carbonyls
| Substrate | Silane | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Triphenylsilane | 2 | Toluene | Room Temp | 0.5 | 95 |
| Acetophenone | Triphenylsilane | 2 | Toluene | Room Temp | 1 | 96 |
| Ethyl Benzoate | Triethylsilane | 4 | Toluene | Room Temp | 24 | 70 (aldehyde) |
Data compiled from various sources.[10][11]
Table 2: B(C₆F₅)₃-Catalyzed Isomerization of Alkenes
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | NMR Yield (%) | E:Z Ratio |
| Allylbenzene | 10 | Toluene | 150 | 24 | 97 | 94:6 |
| Allylbenzene | 10 | Xylenes | 150 | 24 | 94 | - |
| Allylbenzene | 5 | Toluene | 150 | 24 | <97 | - |
Data extracted from a study on alkene isomerization.[4]
Table 3: B(C₆F₅)₃-Catalyzed Silation of Alcohols
| Alcohol | Silane | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1-Octanol | Et₃SiH | 2 | Toluene | Room Temp | 72 | 95 |
| 2-Octanol | Et₃SiH | 2 | Toluene | Room Temp | 1 | 98 |
| Benzyl Alcohol | Ph₂SiH₂ | 2 | Toluene | Room Temp | 48 | 95 |
| 1-Phenethyl Alcohol | PhMe₂SiH | 2 | Toluene | Room Temp | 24 | 98 |
Data from studies on the silation of alcohols.[5][6]
Experimental Protocols
Protocol 1: General Procedure for B(C₆F₅)₃-Catalyzed Hydrosilylation of an Aldehyde
-
Preparation: Under an inert atmosphere of argon or nitrogen, add a magnetic stir bar to an oven-dried round-bottom flask.
-
Reagents: Add the aldehyde (1.0 mmol, 1.0 equiv) to the flask, followed by anhydrous toluene (5 mL).
-
Silane Addition: Add the silane (e.g., triphenylsilane, 1.1 mmol, 1.1 equiv) to the solution.
-
Catalyst Addition: In a separate vial, dissolve this compound (0.02 mmol, 2 mol%) in a small amount of anhydrous toluene. Add the catalyst solution to the reaction mixture dropwise with stirring.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a few drops of water. Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired silyl ether.
Mandatory Visualization
Caption: Workflow for optimizing B(C₆F₅)₃ catalyst loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting low conversion rates in reactions with Tris(perfluorophenyl)borane.
Welcome to the technical support center for reactions involving Tris(perfluorophenyl)borane (B(C6F5)3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions catalyzed by this versatile Lewis acid.
Troubleshooting Guide: Low Conversion Rates
Low or no conversion is a common issue in reactions catalyzed by this compound. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction performance.
Question: Why is my reaction showing low or no conversion?
Answer: Low conversion rates in B(C6F5)3-catalyzed reactions can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate reactivity. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Catalyst Integrity and Activity
The catalytic activity of B(C6F5)3 is highly sensitive to impurities, especially water and other nucleophiles.
-
Issue: Catalyst deactivation due to moisture.
-
Explanation: Tris(pentafluorophenyl)borane (B72294) can form stable adducts with water, (C6F5)3B·H2O, which can act as a Brønsted acid but may be a less effective Lewis acid catalyst for certain reactions.[1][2][3] The presence of water can lead to an induction period or complete inhibition of the reaction.[1][2][3] The age and storage conditions of the catalyst can significantly impact its activity due to moisture absorption.[2]
-
Solution:
-
Use freshly purchased or properly stored B(C6F5)3. Store the catalyst in a desiccator over a strong drying agent (e.g., P4O10) or in a glovebox.
-
Dry the catalyst before use. Heating the catalyst under vacuum can help remove adsorbed water.
-
Consider in situ drying. Adding a small amount of a hydrosilane reagent can consume trace water in the reaction mixture.[1]
-
-
-
Issue: Deactivation by other Lewis bases.
-
Explanation: Solvents with Lewis basic properties (e.g., ethers like THF, diethyl ether) can form stable adducts with B(C6F5)3, reducing its availability to activate the substrate.[1] Similarly, certain functional groups on the substrates or impurities in the reagents can act as Lewis bases and inhibit the catalyst.
-
Solution:
-
Choose an appropriate solvent. Non-nucleophilic solvents like toluene (B28343), dichloromethane, or hexanes are generally preferred.[1][4]
-
Purify reagents and substrates. Ensure all starting materials are free from nucleophilic impurities.
-
-
Step 2: Optimize Reaction Conditions
Careful control of reaction parameters is crucial for achieving high conversion.
-
Issue: Suboptimal catalyst loading.
-
Explanation: While B(C6F5)3 is a highly efficient catalyst and can be effective at low loadings (<1 mol%), some reactions may require a higher concentration to proceed at a reasonable rate, especially if inhibitory impurities are present.[2][5] Conversely, excessively high catalyst loading can sometimes lead to side reactions.
-
Solution:
-
Screen catalyst loading. Perform a series of small-scale reactions with varying catalyst concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal loading for your specific reaction.
-
-
-
Issue: Incorrect temperature.
-
Explanation: Most B(C6F5)3-catalyzed reactions are run at room temperature.[2] However, for less reactive substrates or when dealing with catalyst inhibition, heating may be necessary to achieve a satisfactory reaction rate.[2][3] In some cases, lower temperatures can improve selectivity.[4]
-
Solution:
-
Vary the reaction temperature. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). If side products are an issue, consider running the reaction at a lower temperature (e.g., 0 °C).
-
-
Step 3: Evaluate Substrate and Reagent Compatibility
The nature of the substrates and other reagents can significantly influence the reaction outcome.
-
Issue: Substrate inhibition.
-
Explanation: Substrates containing strongly basic functional groups can form stable adducts with B(C6F5)3, leading to catalyst inhibition.[6] In some cases, the product of the reaction can also act as an inhibitor.
-
Solution:
-
Protect interfering functional groups. If a substrate contains a highly basic moiety, consider protecting it before the reaction.
-
Modify the order of addition. Adding the B(C6F5)3 catalyst to a solution of the less basic substrate before introducing the more basic substrate can sometimes mitigate inhibition.
-
-
-
Issue: Frustrated Lewis Pair (FLP) chemistry considerations.
-
Explanation: Many reactions involving B(C6F5)3 rely on the principles of Frustrated Lewis Pair chemistry, where steric hindrance prevents the formation of a classical Lewis adduct between the borane (B79455) and a Lewis base, allowing for the activation of small molecules.[7][8][9][10] If the steric bulk on either the Lewis acid or the Lewis base is insufficient, a stable, unreactive adduct may form.
-
Solution:
-
Choose appropriate FLP partners. Ensure that the Lewis base used in conjunction with B(C6F5)3 has sufficient steric bulk to prevent irreversible adduct formation.
-
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in B(C6F5)3-catalyzed reactions.
Caption: A logical workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for B(C6F5)3?
A1: Tris(pentafluorophenyl)borane is a highly effective catalyst and can often be used in low concentrations, typically ranging from 0.1 mol% to 5 mol%.[2][5] For many reactions, such as the Piers-Rubinsztajn reaction, loadings of less than 0.1 mol% can be sufficient under ideal conditions.[2][3] However, the optimal loading is reaction-dependent and may need to be increased in the presence of impurities or for less reactive substrates.[2][4]
Q2: How does water affect B(C6F5)3-catalyzed reactions?
A2: Water can have a significant impact on the catalytic activity of B(C6F5)3. It readily forms a stable adduct, (C6F5)3B·H2O, which is a strong Brønsted acid but may not be an effective Lewis acid catalyst for the desired transformation.[1] This can lead to an induction period in the reaction as the catalyst is slowly released or participates in alternative reaction pathways.[1][2][3] In some cases, the presence of trace amounts of water can be beneficial, but high concentrations are generally detrimental.[1] It is crucial to use anhydrous solvents and reagents to ensure reproducible results.
Q3: Which solvents are recommended for reactions with B(C6F5)3?
A3: The choice of solvent is critical. Non-nucleophilic, non-polar, or weakly polar solvents are generally preferred to avoid the formation of inactive catalyst-solvent adducts. Commonly used solvents include:
Protic solvents (e.g., alcohols) and strongly coordinating aprotic solvents (e.g., THF, diethyl ether, acetonitrile) should be avoided as they can form stable complexes with B(C6F5)3 and inhibit its catalytic activity.[1]
Q4: Can B(C6F5)3 be used in the presence of air?
A4: While B(C6F5)3 is often described as being relatively stable to air, its hygroscopic nature means that prolonged exposure to atmospheric moisture can lead to deactivation.[2][3] For optimal results and reproducibility, it is best practice to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon), especially when using it in small quantities. Some reactions, like the Piers-Rubinsztajn reaction, can proceed in an open flask, but this may require higher catalyst loadings or heating to overcome the effects of humidity.[2][3]
Q5: My reaction has a long induction period. What could be the cause?
A5: A significant induction period is often indicative of the presence of water in the reaction system.[1][2][3] The water forms an adduct with B(C6F5)3, and the reaction will only proceed once the active catalyst is liberated.[1] This can happen, for example, through slow dissociation or by reaction of the water adduct with a co-reagent like a hydrosilane.[1] To reduce or eliminate the induction period, ensure that all reagents and solvents are scrupulously dried and that the catalyst has been stored properly.
Data Presentation
Table 1: Effect of Reaction Conditions on Hydrosilylation of Carbonyls
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | 1 | Toluene | 25 | 0.5 | 95 | [11] |
| 4-Methoxyacetophenone | 1 | Toluene | 25 | 2 | 96 | [11] |
| 4-Nitroacetophenone | 1 | Toluene | 25 | 0.25 | 94 | [11] |
| Ethyl Benzoate | 4 | Toluene | 25 | 18 | 68 | [12] |
| Methyl Laurate | 4 | Toluene | 25 | 18 | 65 | [12] |
Table 2: Influence of Solvent on Diastereoselectivity
| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | dr | Yield (%) | Reference |
| Vinyldiazo Ester | Nitrone | 20 | Toluene | 83:17 | 60 | [4] |
| Vinyldiazo Ester | Nitrone | 20 | CH2Cl2 | 83:17 | 63 | [4] |
| Vinyldiazo Ester | Nitrone | 20 | C6H5CF3 | 87:13 | 56 | [4] |
| Vinyldiazo Ester | Nitrone | 20 | Hexane | 89:11 | 45 | [4] |
Experimental Protocols
Protocol 1: General Procedure for B(C6F5)3-Catalyzed Hydrosilylation of a Ketone
This protocol provides a general method for the reduction of a ketone to the corresponding silyl (B83357) ether using a hydrosilane, catalyzed by B(C6F5)3.
Materials:
-
Ketone substrate (1.0 mmol)
-
Hydrosilane (e.g., triethylsilane, 1.2 mmol)
-
This compound (B(C6F5)3, 0.01 mmol, 1 mol%)
-
Anhydrous toluene (5 mL)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Dry the glassware in an oven at 120 °C overnight and allow it to cool under a stream of inert gas.
-
Reagent Preparation: To the round-bottom flask, add the ketone substrate (1.0 mmol) and anhydrous toluene (3 mL) under an inert atmosphere.
-
Catalyst Addition: In a separate vial, dissolve B(C6F5)3 (0.01 mmol) in anhydrous toluene (2 mL). Add the catalyst solution to the reaction flask via syringe.
-
Initiation: Add the hydrosilane (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a few drops of water. Dilute the mixture with diethyl ether (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for B(C6F5)3-catalyzed hydrosilylation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. grokipedia.com [grokipedia.com]
- 10. ias.ac.in [ias.ac.in]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. pubs.acs.org [pubs.acs.org]
Side reactions and byproducts in Tris(perfluorophenyl)borane catalyzed processes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(perfluorophenyl)borane (B(C₆F₅)₃) catalyzed processes.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The reaction does not proceed, or the conversion rate is significantly lower than expected.
-
Inconsistent results between different batches of the same reaction.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivation by Water: B(C₆F₅)₃ is sensitive to moisture and can form a stable hydrate, B(C₆F₅)₃·H₂O, which acts as a Brønsted acid rather than a Lewis acid, altering its catalytic activity.[1] Excess water can lead to the formation of catalytically inactive boronic acids and boroxines, especially upon heating.[1] | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). 2. Catalyst Purity: Use freshly purchased B(C₆F₅)₃ or purify it by sublimation. Commercially available B(C₆F₅)₃ can be used as received if handled in air on the open bench, by forming the active catalyst in situ from H₂O·B(C₆F₅)₃ with the addition of a silane (B1218182) like Et₃SiH. 3. Water Scavengers: In situations where trace water is unavoidable, consider the use of a water scavenger that does not interfere with the reaction. |
| Catalyst Decomposition: In reactions involving hydrosilanes, B(C₆F₅)₃ can react with the Si-H reagent to form bis(pentafluorophenyl)borane (B69467) (HB(C₆F₅)₂), which is catalytically inactive in some reactions.[2] This is more likely to occur in slower reactions or at low catalyst concentrations. | 1. Optimize Catalyst Loading: Increasing the catalyst loading might compensate for the gradual decomposition. Typical loadings range from 1-8 mol%.[1][3] 2. Monitor Reaction Progress: Closely monitor the reaction to determine the point at which catalytic activity ceases. If the reaction stalls, an additional charge of the catalyst may be beneficial. |
| Inhibition by Lewis Basic Substrates or Products: Strong Lewis basic functional groups in the substrate or product can form stable adducts with B(C₆F₅)₃, sequestering the catalyst and inhibiting its activity. | 1. Substrate Compatibility: Assess the Lewis basicity of all functional groups in the reaction mixture. Highly basic substrates may require higher catalyst loadings or the use of a less Lewis acidic catalyst. 2. Product Inhibition: If the product is a strong Lewis base, the reaction may not go to completion. Consider strategies to remove the product as it is formed, if feasible. |
Issue 2: Formation of Unwanted Byproducts in Hydrosilylation Reactions
Symptoms:
-
Presence of unexpected peaks in NMR or GC-MS analysis.
-
Difficulty in purifying the desired product.
Possible Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Silyl (B83357) Ethers and Siloxanes: In the hydrosilylation of carbonyl compounds, the initial silyl acetal (B89532) or silyl ether product can undergo further reaction with the silane, leading to over-reduction and the formation of siloxanes.[4] | 1. Control Stoichiometry: Use a precise stoichiometry of the silane reagent (typically 1 equivalent for carbonyl reduction). 2. Slow Addition: Add the silane slowly to the reaction mixture to maintain a low concentration and minimize over-reduction. 3. Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity. | |
| Hydrocarbons (from Piers-Rubinsztajn reaction): When alkoxysilanes are present, the Piers-Rubinsztajn reaction can occur, leading to the formation of siloxane bonds and the release of a hydrocarbon byproduct.[5] | 1. Substrate Purity: Ensure that the hydrosilane and other reagents are free from alkoxysilane impurities. 2. Reaction Conditions: The Piers-Rubinsztajn reaction is also catalyzed by B(C₆F₅)₃. If this pathway is undesirable, screen different silanes and reaction conditions to favor the desired hydrosilylation. | |
| Dihydrogen (from dehydrogenative silation): In the presence of alcohols, B(C₆F₅)₃ catalyzes the dehydrogenative silation to form silyl ethers, with dihydrogen as the only byproduct.[1][3] | 1. Anhydrous Conditions: Rigorously exclude water and other protic sources from the reaction. 2. Protect Alcohols: If an alcohol functional group is present on the substrate and not the intended reaction site, it should be protected prior to the hydrosilylation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of irreproducible results in B(C₆F₅)₃ catalyzed reactions?
A1: The most common cause of irreproducibility is the presence of variable amounts of water in the reagents or solvent.[1] B(C₆F₅)₃ is highly sensitive to moisture, and its interaction with water forms a Brønsted acid, which can lead to different reaction pathways and efficiencies compared to the Lewis acid-catalyzed process.[1] To ensure reproducibility, it is crucial to use anhydrous solvents and reagents and to handle the catalyst under an inert atmosphere.
Q2: My reaction shows a long induction period before it starts. What could be the reason?
A2: An induction period, particularly in the Piers-Rubinsztajn reaction, is often observed when commercially available B(C₆F₅)₃ is used without purification. This is due to the presence of water, which forms a stable adduct with the borane.[2] The induction period corresponds to the time required for the Si-H reagent to react with the bound water, liberating the active Lewis acid catalyst.
Q3: Are there any known byproducts from the catalyst itself?
A3: Yes, in the presence of hydrosilanes, B(C₆F₅)₃ can be reduced to form bis(pentafluorophenyl)borane (HB(C₆F₅)₂). This species is often catalytically inactive for the desired transformation and its formation represents a catalyst decomposition pathway.[2]
Q4: Can B(C₆F₅)₃ be used in the presence of water?
A4: While B(C₆F₅)₃ is sensitive to water, its adduct, B(C₆F₅)₃·H₂O, is a potent Brønsted acid and can be used as a catalyst for specific reactions, such as the synthesis of oligosiloxanes.[1] However, for reactions requiring Lewis acidity, the presence of water is generally detrimental.
Q5: What is a "Frustrated Lewis Pair" (FLP) and how does it relate to B(C₆F₅)₃?
A5: A Frustrated Lewis Pair is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. Due to its bulky nature, B(C₆F₅)₃ is a common Lewis acid component in FLPs.[1] This "frustration" leads to unique reactivity, such as the ability to activate small molecules like dihydrogen (H₂).
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data on byproduct formation in selected B(C₆F₅)₃ catalyzed reactions.
Table 1: Byproducts in the Hydrosilylation of Carbonyl Compounds
| Substrate | Silane | Catalyst Loading (mol%) | Product | Yield (%) | Byproducts | Byproduct Yield (%) | Reference |
| Benzaldehyde | Et₃SiH | 2 | PhCH₂OSiEt₃ | 96 | (Et₃Si)₂O | Not specified | [4] |
| Acetophenone | Et₃SiH | 2 | Ph(Me)CHOSiEt₃ | 95 | (Et₃Si)₂O | Not specified | [4] |
| Ethyl benzoate | Et₃SiH | 1 | PhCH(OSiEt₃)OEt | 60-70 | Toluene (B28343), Ethane, Silyl ether, Siloxane | Trace amounts | [4] |
Table 2: Byproducts in the Piers-Rubinsztajn Reaction
| Hydrosilane | Alkoxysilane/Alcohol | Catalyst Loading (mol%) | Primary Product | Byproduct | Comments | Reference |
| R₃SiH | R'₃SiOR'' | <0.5 | R₃SiOSiR'₃ | R''H | General reaction, byproduct is a hydrocarbon. | [5] |
| R₃SiH | R'OH | 2 | R₃SiOR' | H₂ | Dehydrogenative coupling, byproduct is dihydrogen.[3] | [3] |
Experimental Protocols
Protocol 1: General Procedure for B(C₆F₅)₃-Catalyzed Dehydrogenative Silation of Alcohols
This protocol is adapted from the work of Piers and coworkers.[1]
Materials:
-
Alcohol substrate
-
Silane (e.g., Et₃SiH, Ph₂SiH₂)
-
This compound (B(C₆F₅)₃)
-
Anhydrous toluene or dichloromethane (B109758)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere of argon, prepare a solution of the alcohol (1.0 equiv) and the silane (1.0 equiv) in anhydrous toluene or dichloromethane. The concentration is typically in the range of 0.1–1.0 M.
-
To this solution at room temperature, add B(C₆F₅)₃ (typically 2 mol%) as a solid under a purge of argon.
-
Observe the reaction mixture. In many cases, the evolution of hydrogen gas is visible.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, TLC, or ¹H NMR) until the starting material (alcohol or silane) is consumed. Reaction times can vary from 0.5 hours for secondary/tertiary alcohols to over 20 hours for primary alcohols.[1][3]
-
For slower reactions with primary alcohols, the reaction time can be reduced by increasing the catalyst loading to 8 mol% or by heating the reaction to approximately 60 °C.[1][3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting silyl ether product by flash column chromatography or recrystallization.
Protocol 2: Workup Procedure for B(C₆F₅)₃-Catalyzed Reactions
A general workup procedure for reactions catalyzed by B(C₆F₅)₃ is described below.
Procedure:
-
After the reaction is complete (as determined by TLC, GC, or NMR), cool the reaction mixture to room temperature if it was heated.
-
If the product is an amine, a common workup involves pouring the reaction mixture onto a plug of silica (B1680970) gel.[6]
-
Elute the product from the silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[6]
-
If the product is not fully soluble, wash the reaction vessel with a more polar solvent like dichloromethane (CH₂Cl₂) and pass it through the silica plug.[6]
-
Combine the organic fractions and remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography, distillation, or recrystallization as needed.
Visualizations
Diagram 1: General Workflow for a B(C₆F₅)₃ Catalyzed Reaction
References
Improving the stability of Tris(perfluorophenyl)borane stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Tris(perfluorophenyl)borane (B(C₆F₅)₃) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound is hygroscopic and sensitive to moisture.[1][2] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[1][2][3]
2. What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions should be stored under an inert atmosphere and protected from light.[4] Recommended storage temperatures and durations are summarized below.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | Suitable for shorter-term storage.[4] |
3. In which solvents is this compound soluble?
This compound is soluble in a range of anhydrous solvents, including:
-
Aromatic hydrocarbons (e.g., toluene (B28343), benzene)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran (B95107) (THF))
-
Aliphatic hydrocarbons (e.g., hexane, pentane)
-
Polar aprotic solvents (e.g., dimethyl sulfoxide (B87167) (DMSO))[4]
4. How does water affect this compound solutions?
Water readily reacts with this compound to form a stable hydrate, B(C₆F₅)₃·H₂O.[5][6] This adduct is a strong Brønsted acid and may exhibit different catalytic activity compared to the anhydrous Lewis acid.[6] The presence of water in a stock solution is a primary cause of decreased catalytic efficacy and can introduce an induction period in reactions.[5][7][8]
5. Are there any visual indicators of stock solution degradation?
While pure this compound solutions are typically colorless, the development of a yellow tint or the formation of precipitates can indicate degradation or the presence of impurities. The radical anion of B(C₆F₅)₃, which can form in certain solvents like THF, has been reported to be dark blue.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no catalytic activity | Moisture contamination leading to the formation of the less active B(C₆F₅)₃·H₂O adduct. | Prepare a fresh stock solution using anhydrous solvent under a strict inert atmosphere. Ensure all glassware is oven-dried and cooled under an inert gas stream. Consider using a freshly opened bottle of anhydrous solvent. |
| Accidental exposure of the stock solution to air. | Discard the compromised solution and prepare a fresh batch. It is not recommended to attempt to regenerate a hydrated stock solution. | |
| Degradation due to improper storage (e.g., prolonged storage at room temperature, exposure to light). | Prepare a fresh stock solution and store it according to the recommended guidelines (-20°C for short-term, -80°C for long-term, protected from light).[4] | |
| Inconsistent experimental results | Inconsistent concentration of the active species in the stock solution due to degradation. | Assess the purity and concentration of your stock solution using ¹⁹F NMR spectroscopy. Prepare fresh solutions for critical experiments. |
| Use of non-anhydrous solvents for preparing reaction mixtures. | Ensure all solvents and reagents used in your experiment are anhydrous. | |
| Precipitate forms in the stock solution | The solution may be supersaturated or the solvent may not be suitable for the desired concentration at the storage temperature. | Try preparing a more dilute stock solution. Ensure the chosen solvent is appropriate for the intended storage temperature. |
| Degradation products may be insoluble. | The solution should be discarded. | |
| Solution develops a color | This can indicate the presence of impurities or degradation products. | Discard the solution and prepare a fresh one using high-purity starting materials and solvents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Toluene
This protocol describes the preparation of a 0.1 M stock solution of this compound in toluene.
Materials:
-
This compound (solid)
-
Anhydrous toluene (stored over molecular sieves)
-
Oven-dried glassware (e.g., Schlenk flask, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a Schlenk line or glovebox
-
Syringes and needles
Procedure:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
In an inert atmosphere (glovebox or under a positive pressure of inert gas), weigh the desired amount of this compound into the Schlenk flask containing a magnetic stir bar. For 10 mL of a 0.1 M solution, use 512 mg of B(C₆F₅)₃.
-
Using a syringe, add the required volume of anhydrous toluene to the Schlenk flask.
-
Seal the flask and stir the mixture at room temperature until the solid is completely dissolved.
-
Store the solution under an inert atmosphere at the appropriate temperature (-20°C or -80°C) and protect it from light.
Protocol 2: Assessing Stock Solution Stability using ¹⁹F NMR Spectroscopy
This protocol outlines the procedure for checking the purity of a this compound stock solution.
Procedure:
-
In an inert atmosphere, take an aliquot of your stock solution (e.g., 0.1 mL).
-
Dilute the aliquot with an anhydrous deuterated solvent (e.g., C₆D₆) to a final volume suitable for your NMR tube (typically 0.5-0.7 mL).
-
Seal the NMR tube under an inert atmosphere.
-
Acquire a ¹⁹F NMR spectrum.
-
Analyze the spectrum for the characteristic signals of this compound and its potential water adduct.
Expected ¹⁹F NMR Chemical Shifts (in C₆D₆):
-
Anhydrous B(C₆F₅)₃: δ ≈ -129.1 (ortho-F), -142.0 (para-F), -160.3 (meta-F) ppm.[9]
-
B(C₆F₅)₃·H₂O Adduct: The signals will be shifted upfield and may appear broader due to chemical exchange.[9][10]
Visualizations
Caption: Experimental workflow for preparing and using this compound stock solutions.
Caption: Primary degradation pathway of this compound in the presence of water.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers-Rubinsztajn reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Tris(perfluorophenyl)borane [B(C₆F₅)₃] Reactions
Welcome to the technical support center for Tris(perfluorophenyl)borane, a versatile Lewis acid catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the effect of solvent choice on reaction efficiency.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Question: My reaction catalyzed by B(C₆F₅)₃ is showing low or no conversion. What are the potential causes related to the solvent?
Answer:
Several solvent-related factors can lead to poor reaction outcomes:
-
Solvent Polarity and Coordinating Ability: The choice of solvent can significantly influence the Lewis acidity of B(C₆F₅)₃. Highly coordinating solvents can form strong adducts with the borane, reducing its availability to activate the substrate.
-
Presence of Water: this compound is known to be water-tolerant and can even form a catalytically active Brønsted acid adduct (C₆F₅)₃B·H₂O.[1][2] However, the effect of water is highly reaction-dependent. In some cases, trace amounts of water can shut down the desired catalytic cycle. For instance, in the Piers-Rubinsztajn reaction, the presence of water in the catalyst stock solution can lead to a significant induction period.[3]
-
Solvent Purity: Impurities in the solvent, such as other coordinating species, can compete with the substrate for binding to the Lewis acid, thereby inhibiting the reaction.
-
Reaction-Specific Solvent Effects: For certain reactions, non-polar or weakly coordinating solvents are optimal. For example, in some cycloaddition reactions, hexane (B92381) and trifluorotoluene have been shown to improve diastereoselectivity, although sometimes at the cost of yield.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Unexpected Side Reactions or Low Selectivity
Question: I am observing unexpected side products or poor selectivity in my B(C₆F₅)₃ catalyzed reaction. Could the solvent be the culprit?
Answer:
Yes, the solvent can play a crucial role in directing the reaction pathway and influencing selectivity.
-
Solvent-Stabilized Intermediates: The solvent can stabilize or destabilize key reaction intermediates, thereby favoring one reaction pathway over another.
-
Radical Pathways in Weakly Coordinating Solvents: In weakly coordinating solvents like dichloromethane (B109758) and 1,2-difluorobenzene, the B(C₆F₅)₃ radical anion can undergo rapid chemical decomposition, potentially opening up radical-mediated side reactions.[5][6]
-
Brønsted Acid Catalysis: In the presence of water, the B(C₆F₅)₃·H₂O adduct can act as a strong Brønsted acid, which may catalyze undesired side reactions.[1][2]
Recommendations:
-
Screen a range of solvents with varying polarities and coordinating abilities.
-
If undesired Brønsted acid catalysis is suspected, ensure rigorously anhydrous conditions.
-
For reactions sensitive to radical pathways, consider using a more coordinating solvent to stabilize the borane.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for B(C₆F₅)₃ catalyzed reactions?
A1: The optimal solvent is highly reaction-dependent. However, weakly coordinating solvents are often a good starting point to maximize the Lewis acidity of B(C₆F₅)₃. Commonly used solvents include:
-
Aromatic Hydrocarbons: Toluene, Benzene, Trifluorotoluene
-
Halogenated Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Alkanes: Hexane, Pentane
It is always recommended to consult the literature for the specific reaction you are performing.
Q2: How does the Lewis acidity of B(C₆F₅)₃ change with the solvent?
A2: The effective Lewis acidity of B(C₆F₅)₃ is attenuated in more strongly coordinating solvents due to the formation of a Lewis acid-base adduct. The order of Lewis acidity will generally be highest in non-coordinating solvents and lower in solvents that can act as Lewis bases (e.g., ethers, nitriles).
Lewis Acidity Trend based on Solvent Coordinating Ability:
References
- 1. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of Tris(perfluorophenyl)borane during long reactions.
Welcome to the Technical Support Center for Tris(perfluorophenyl)borane, B(C₆F₅)₃. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this powerful Lewis acid during long-duration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during a reaction?
A1: The primary cause of decomposition is exposure to moisture (water).[1][2][3][4] Although B(C₆F₅)₃ is more resistant to hydrolysis than many other Lewis acids, trace amounts of water can lead to the formation of inactive adducts, boronic acids, and boroxines, especially with heating.[1] Other less common causes include reaction with certain protic solvents, decomposition of its radical anion in electrochemical applications, and potential degradation under UV light.
Q2: How can I visually or analytically detect if my this compound has started to decompose?
A2: Visually, decomposition is not always apparent as both the parent compound and some degradation products are white solids. The most reliable method for detection is ¹⁹F NMR spectroscopy . The spectrum of pure B(C₆F₅)₃ in a dry, inert solvent like C₆D₆ shows sharp signals at approximately -129.1 ppm (ortho-F), -142.0 ppm (para-F), and -160.3 ppm (meta-F).[5] The formation of water adducts or other degradation products will cause these peaks to broaden and shift.[5][6] ¹¹B NMR is also useful, with pure B(C₆F₅)₃ showing a broad singlet around 58.6 ppm.
Q3: Is this compound sensitive to oxygen or air?
A3: this compound is notably resistant to oxygen.[2] However, "air" contains moisture, which is the primary concern. Therefore, it is always recommended to handle B(C₆F₅)₃ under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric humidity.
Q4: My reaction is very slow or has a long induction period. Could this be related to catalyst decomposition?
A4: Yes, this is a classic sign of moisture contamination. If trace water is present in your reaction, the B(C₆F₅)₃ will react with the water first, forming a water-adduct.[3] This process creates an "induction time" during which the catalyst is not available for your primary reaction.[7] A relatively linear increase in this induction period has been observed with higher concentrations of water in the catalyst solution.[7] To resolve this, ensure all components of your reaction are rigorously dried.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Moisture Contamination: The catalyst has been deactivated by water from solvents, reagents, or glassware. | 1. Verify Solvent Purity: Use freshly purified, anhydrous solvents. Test for water content using a Karl Fischer titrator or a chemical indicator like sodium benzophenone (B1666685) ketyl. 2. Dry Reagents: Dry all other reagents thoroughly. Solids can be dried under high vacuum, and liquids can be distilled from appropriate drying agents. 3. Proper Glassware Preparation: Ensure all glassware is oven-dried at >125°C overnight and assembled hot, then cooled under a stream of inert gas.[8] |
| Reaction stops before completion. | Gradual Catalyst Decomposition: Slow ingress of moisture or air over the course of a long reaction. | 1. Check for Leaks: Ensure all joints in your apparatus are well-sealed (use high-vacuum grease) and that there is a slight positive pressure of inert gas throughout the reaction.[9] 2. Maintain Inert Atmosphere: For very long reactions, consider using a glovebox or a Schlenk line with a continuous, slow flow of inert gas through a bubbler. |
| Inconsistent results between batches. | Variable Catalyst Activity: The age, storage conditions, or handling of the B(C₆F₅)₃ may vary. | 1. Standardize Storage: Store B(C₆F₅)₃ in a desiccator or glovebox. For solutions, consider storing in low molecular weight silicone oils to improve stability.[7] 2. Use Freshly Opened Catalyst: If possible, use a fresh bottle of catalyst or one that has been stored under rigorously inert conditions. |
| Formation of unexpected byproducts. | Side Reactions from Decomposition Products: The B(C₆F₅)₃-water adduct can act as a Brønsted acid, catalyzing different reaction pathways.[2][4] | 1. Monitor Reaction Profile: Use techniques like in-situ NMR or periodic sampling (under inert conditions) to monitor the reaction progress and identify the formation of any unexpected species. 2. Strictly Anhydrous Conditions: Re-emphasize the need for a moisture-free environment to prevent the formation of Brønsted acid catalysts. |
Quantitative Stability Data
While a comprehensive database is not available, the following table summarizes key quantitative findings from the literature regarding the stability and reactivity of this compound.
| Parameter | Condition | Value / Observation | Significance |
| Thermal Stability | Neat Solid | Stable up to 270 °C | Suitable for high-temperature reactions where other catalysts might degrade.[4] |
| Decomposition of Radical Anion (B(C₆F₅)₃˙⁻) | Dichloromethane | Pseudo-first order rate constant: 6.1 ± 0.1 s⁻¹ | The radical anion is highly unstable and decomposes rapidly. This is primarily relevant in electrochemical applications.[10] |
| Decomposition of Radical Anion (B(C₆F₅)₃˙⁻) | 1,2-Difluorobenzene | Pseudo-first order rate constant: 7.7 ± 0.2 s⁻¹ | Similar rapid decomposition in another weakly coordinating solvent.[10] |
| Effect of Water on Catalytic Activity | Piers-Rubinsztajn Reaction | A linear increase in reaction induction time with higher water concentration in the catalyst solution. | Directly correlates water presence with a delay in catalytic turnover, though not a direct measure of decomposition rate.[7] |
| ¹⁹F NMR Chemical Shifts (Pure) | Anhydrous C₆D₆ (<10 ppm water) | δ -129.1 (ortho-F), -142.0 (para-F), -160.3 (meta-F) | Provides a baseline for detecting impurities and degradation products.[5] |
| ¹⁹F NMR Chemical Shifts (Water Contaminated) | C₆D₆ (~640 ppm water) | Broad and slightly shifted peaks. | Demonstrates the sensitivity of ¹⁹F NMR to the presence of water.[5] |
Experimental Protocols
Protocol 1: General Setup for a Long-Duration Reaction (>24 hours) under Inert Atmosphere
This protocol outlines the rigorous steps required to set up and maintain a reaction under an inert atmosphere for an extended period.
-
Glassware Preparation:
-
Clean all necessary glassware (e.g., Schlenk flask, condenser, dropping funnel) and magnetic stir bars.
-
Dry the glassware in a laboratory oven at a minimum of 125°C overnight.
-
Assemble the apparatus while it is still hot, lightly greasing all ground-glass joints with high-vacuum grease.
-
Immediately connect the assembled apparatus to a Schlenk line and perform at least three evacuate-refill cycles with high-purity argon or nitrogen to ensure a fully inert atmosphere.[8]
-
-
Solvent and Reagent Preparation:
-
Use a solvent that has been freshly purified using a solvent purification system (e.g., passed through activated alumina (B75360) columns) or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).[9]
-
Transfer the anhydrous solvent to the reaction flask via cannula under a positive pressure of inert gas.
-
Ensure all liquid reagents are anhydrous and transferred via a gas-tight syringe.
-
Solid reagents should be dried under high vacuum and, if stable, gently heated. Transfer solids in a glovebox or under a strong counterflow of inert gas.
-
-
Addition of this compound:
-
B(C₆F₅)₃ is a solid. The most reliable method for transfer is to weigh it inside a nitrogen-filled glovebox and add it to the reaction flask directly within the glovebox.
-
Alternatively, add the solid to the flask under a strong positive counterflow of inert gas. This should be done quickly to minimize any potential exposure to the atmosphere.
-
-
Maintaining Inertness During the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the entire reaction duration. This is typically achieved by connecting the inert gas inlet of the Schlenk line to the top of the condenser and venting the system through an oil bubbler.
-
Ensure a slow, steady stream of bubbles (e.g., 1-2 bubbles per second) is visible in the bubbler. This confirms that the system is sealed and under positive pressure.
-
For multi-day reactions, periodically check the bubbler and the inert gas cylinder regulator to ensure a continuous supply of gas.
-
If taking samples for analysis, do so using a syringe under a positive flow of inert gas to prevent introducing air into the flask.
-
Protocol 2: Monitoring B(C₆F₅)₃ Integrity using ¹⁹F NMR
-
Sample Preparation (in a glovebox):
-
In a nitrogen-filled glovebox, prepare a stock solution of your B(C₆F₅)₃ in an anhydrous, deuterated solvent (e.g., C₆D₆, CD₂Cl₂).
-
Prepare an NMR tube with a J. Young valve or a screw-cap septum to ensure it remains sealed.
-
Add an aliquot of the stock solution to the NMR tube and seal it before removing it from the glovebox.
-
-
Acquiring a Baseline Spectrum:
-
Acquire a ¹⁹F NMR spectrum of the fresh catalyst solution. Note the chemical shifts and the sharpness of the peaks for the ortho, meta, and para fluorine atoms.
-
-
Monitoring a Reaction:
-
To monitor a reaction, carefully take an aliquot from the reaction mixture under strictly inert conditions.
-
Prepare the NMR sample as described above.
-
Acquire a ¹⁹F NMR spectrum and compare it to the baseline. The appearance of new peaks, or significant broadening or shifting of the original B(C₆F₅)₃ peaks, can indicate decomposition or the formation of adducts.
-
Visualizations
Decomposition Pathway of this compound by Hydrolysis
Caption: Primary decomposition pathway of B(C₆F₅)₃ via hydrolysis.
Experimental Workflow for Air-Sensitive Reactions
Caption: General workflow for setting up an experiment with B(C₆F₅)₃.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 5. Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31622F [pubs.rsc.org]
Characterizing active vs. inactive species of Tris(perfluorophenyl)borane.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for characterizing and utilizing active versus inactive species of Tris(perfluorophenyl)borane, B(C6F5)3.
Frequently Asked Questions (FAQs)
Q1: What is the "active" species of this compound?
A1: The active species is the three-coordinate, neutral B(C6F5)3 molecule. Its high Lewis acidity stems from the empty p-orbital on the boron atom, which is made more electron-deficient by the three strongly electron-withdrawing pentafluorophenyl groups.[1][2] This allows it to accept a pair of electrons, activating Lewis basic sites on other molecules to promote a variety of chemical transformations.[1][3]
Q2: What causes this compound to become inactive?
A2: Inactivation, or a decrease in catalytic activity, is primarily caused by interaction with nucleophiles, especially water.[4][5] B(C6F5)3 is hygroscopic and can form stable adducts with water.[6] Upon exposure to moisture, it can form oxygen-bridged borate (B1201080) adducts and may decompose into boronic acids and boroxines, particularly with heating.[1] Additionally, in some reactions, such as those involving silanes, it can react to form catalytically inactive species like bis(pentafluorophenyl)borane (B69467) (HB(C6F5)2).[7]
Q3: How does water specifically affect the activity of B(C6F5)3?
A3: Water can have a dual role. It can act as a Lewis base, coordinating to the boron center to form adducts like B(C6F5)3·H2O.[1][8] This coordination occupies the empty p-orbital, thus deactivating its Lewis acidity. However, this water adduct is a potent Brønsted acid, similar in strength to HCl, which can catalyze a different set of reactions.[1][8] Therefore, the presence of water transforms B(C6F5)3 from a Lewis acid into a strong Brønsted acid, which may be undesirable depending on the intended reaction.[1]
Caption: Lewis Acid vs. Brønsted Acid activity of B(C6F5)3.
Q4: How should I handle and store B(C6F5)3 to maintain its activity?
A4: B(C6F5)3 is a hygroscopic solid that is sensitive to moisture.[6][9] To maintain its activity, it must be handled and stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[9][10] Use of a glovebox and anhydrous solvents is highly recommended.[11] For long-term storage, temperatures of -20°C or -80°C are suggested, and once a solution is prepared, it should be aliquoted to prevent inactivation from repeated freeze-thaw cycles.[12]
Troubleshooting Guide
Q5: My reaction is not starting or has a long induction period. What is the problem?
A5: A common cause for lack of reactivity or a long induction period is the deactivation of the B(C6F5)3 catalyst by trace amounts of water.[5] Water present in the reagents, solvent, or the catalyst's stock solution can complex with the borane (B79455) and inhibit its Lewis acidic activity.[4][5] The age and storage conditions of the catalyst can also affect its activity.[4]
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all reagents and solvents are rigorously dried and handled under inert conditions.
-
Check Catalyst Stock: If using a stock solution, water contamination over time is possible. Preparing a fresh solution from solid B(C6F5)3 may resolve the issue.[5]
-
Increase Catalyst Loading/Heat: In some cases, particularly under high humidity, increasing the catalyst loading or applying heat may be necessary to overcome the activation barrier.[5]
-
Confirm Catalyst Identity: Use analytical methods like 19F NMR to confirm the purity and integrity of your B(C6F5)3.
Caption: Troubleshooting workflow for inactive B(C6F5)3 reactions.
Q6: How can I reliably characterize the purity of my B(C6F5)3 sample?
A6: Multinuclear NMR spectroscopy is the most effective tool. 19F NMR is particularly diagnostic for B(C6F5)3 and its derivatives. A pure, anhydrous sample will show three distinct signals for the ortho, para, and meta fluorine atoms of the C6F5 rings.[13] The presence of water or other Lewis bases can cause peak broadening and shifting.[13] 11B NMR can also be useful for observing the coordination environment of the boron atom.
Quantitative Data Summary
The following table summarizes typical 19F NMR chemical shifts for B(C6F5)3 and a common water adduct. Chemical shifts can be influenced by the solvent and the presence of other species.
| Species | Solvent | δ o-F (ppm) | δ p-F (ppm) | δ m-F (ppm) | Reference |
| B(C6F5)3 (Anhydrous) | C6D6 | -129.1 | -142.0 | -160.3 | [13] |
| B(C6F5)3 (with trace H2O) | C6D6 | Shifted & Broadened | Shifted & Broadened | Shifted & Broadened | [13] |
Experimental Protocols
Protocol 1: Characterization by 19F NMR Spectroscopy
This protocol outlines the procedure for assessing the purity of a B(C6F5)3 sample and detecting potential hydrolysis or adduct formation.
Objective: To obtain a high-resolution 19F NMR spectrum of B(C6F5)3.
Materials:
-
B(C6F5)3 sample
-
Anhydrous deuterated solvent (e.g., benzene-d6, C6D6)[13]
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Inert atmosphere glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Preparation (Inert Atmosphere): All sample preparation must be performed under a dry, inert atmosphere (N2 or Ar) to prevent moisture contamination.
-
Sample Weighing: In a glovebox, accurately weigh approximately 10-20 mg of B(C6F5)3 directly into a clean, dry vial.
-
Solvent Addition: Add ~0.6 mL of anhydrous deuterated solvent to the vial and gently swirl to dissolve the solid.
-
Transfer to NMR Tube: Transfer the solution to a dry, sealable NMR tube.
-
Sealing: Securely seal the NMR tube before removing it from the glovebox.
-
Data Acquisition: Acquire the 19F NMR spectrum according to the spectrometer's standard operating procedures. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum and compare the observed chemical shifts to literature values (see table above). Look for the characteristic 3-peak pattern of pure B(C6F5)3. The presence of broad signals or additional peaks may indicate impurities or adduct formation.[13]
Caption: Experimental workflow for 19F NMR analysis of B(C6F5)3.
References
- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 7. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. rsc.org [rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Correction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions Involving Tris(perfluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving Tris(perfluorophenyl)borane (B(C₆F₅)₃). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Exothermic Reactions
Uncontrolled exothermic reactions can pose significant safety risks. This section provides troubleshooting for specific issues you may encounter.
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Rise | - Reagent addition is too rapid.- Inadequate cooling.- Incorrect solvent choice (low boiling point, poor heat capacity).- Higher than expected reactant concentration. | - Reduce Reagent Addition Rate: Add the limiting reagent slowly and monitor the temperature continuously.- Improve Cooling Efficiency: Ensure your cooling bath is at the target temperature and provides sufficient surface area contact with the reaction vessel. Consider using a larger cooling bath or a cryostat for better temperature control.- Solvent Selection: Use a solvent with a higher boiling point and good heat capacity to help absorb the heat generated.- Dilution: Increasing the solvent volume can help to dissipate heat more effectively. |
| Pressure Buildup in the Reactor | - Formation of gaseous byproducts (e.g., H₂ in hydrosilylation).- Solvent boiling.- Thermal runaway causing a rapid increase in temperature and pressure. | - Ensure Proper Venting: Use a system that allows for the safe release of gases, such as a bubbler or a properly vented fume hood.- Monitor Headspace Pressure: If possible, use a pressure gauge to monitor the reactor's internal pressure.- Control Temperature: Implement the steps for controlling temperature rise to prevent solvent boiling and thermal runaway. |
| Reaction Appears Uncontrolled Despite Slow Addition | - Presence of impurities that catalyze the reaction.- Incorrect stoichiometry leading to a more reactive mixture.- Insufficient stirring causing localized "hot spots." | - Verify Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can sometimes initiate or accelerate exothermic events.- Check Stoichiometry: Double-check all calculations and measurements to ensure the correct molar ratios of reactants are being used.- Improve Stirring: Use a more efficient stirring method or a larger stir bar to ensure homogeneous mixing and heat distribution. |
| Exotherm Occurs During Workup or Quenching | - Reaction with a highly reactive quenching agent (e.g., water with unreacted intermediates).- Decomposition of thermally unstable byproducts. | - Use a Less Reactive Quench: Quench the reaction with a less reactive agent, such as isopropanol (B130326), before the addition of water.- Cool Before Quenching: Ensure the reaction mixture is cooled to a safe temperature before adding any quenching agent.- Slow Quench Addition: Add the quenching agent slowly and monitor for any temperature changes. |
Frequently Asked Questions (FAQs)
Q1: How exothermic can reactions involving this compound be?
A1: Reactions involving B(C₆F₅)₃ can be significantly exothermic, particularly in the formation of Frustrated Lewis Pairs (FLPs) and subsequent activation of small molecules. For example, the activation of hydrogen by the FLP of B(C₆F₅)₃ and trimesitylphosphine (B1301856) has an exothermic enthalpy of reaction (ΔH) of -141 kJ/mol[1][2][3]. Hydrosilylation and polymerization reactions catalyzed by B(C₆F₅)₃ can also generate considerable heat[4][5][6].
Q2: What are the primary safety hazards associated with exothermic B(C₆F₅)₃ reactions?
A2: The primary hazards include:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure that can lead to vessel rupture or explosion.
-
Fire: Flammable solvents can ignite if the temperature exceeds their flash point.
-
Release of Hazardous Substances: Rapid gas evolution or boiling can release toxic or flammable materials into the workspace.
-
Product Degradation: Excessive heat can lead to the decomposition of reactants, intermediates, or products, potentially forming hazardous byproducts.
Q3: Are there specific reagents that are known to cause highly exothermic reactions with B(C₆F₅)₃?
A3: Yes, caution should be exercised when using B(C₆F₅)₃ with:
-
Strong Lewis Bases: The formation of FLPs with sterically hindered phosphines or amines can be highly exothermic[1][2][3].
-
Hydrosilanes: The activation of Si-H bonds is a key step in many B(C₆F₅)₃-catalyzed reactions and can be exothermic[4][5][6].
-
Alkenes and Alkynes: Polymerization and hydroboration reactions can release significant heat.
-
Trialkylaluminum compounds: Explosions have been reported when B(C₆F₅)₃ is mixed with these compounds.
Q4: How does the presence of water affect the exothermicity and safety of these reactions?
A4: While B(C₆F₅)₃ is often described as water-tolerant, the presence of water can influence reactivity. B(C₆F₅)₃ can form a hydrate, B(C₆F₅)₃·H₂O, which is a strong Brønsted acid[7][8]. This can lead to different reaction pathways and potentially alter the heat profile of the reaction. It is crucial to use dry solvents and reagents to ensure reproducibility and predictable thermal behavior, unless the hydrated form is the intended catalyst[9][10].
Q5: What are the best practices for scaling up a reaction involving B(C₆F₅)₃?
A5: Scaling up any exothermic reaction requires careful planning and execution:
-
Start Small: Perform the reaction on a small scale first to understand its thermal profile.
-
Incremental Scale-Up: Do not increase the scale by more than a factor of 5-10 at a time.
-
Heat Flow Calorimetry: For larger scale reactions, consider using reaction calorimetry to accurately measure heat output and determine safe operating parameters.
-
Review Safety Procedures: Re-evaluate all safety procedures and engineering controls before each scale-up.
-
Ensure Adequate Cooling: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. Ensure your cooling capacity is sufficient for the larger scale.
Quantitative Data on Reaction Exothermicity
| Reaction Type | Reactants | Enthalpy of Reaction (ΔH) | Reference |
| Frustrated Lewis Pair H₂ Activation | B(C₆F₅)₃ + Trimesitylphosphine + H₂ | -141 kJ/mol | [1][2][3] |
| Hydrosilylation of Carbonyls | B(C₆F₅)₃ (catalyst) + R₃SiH + Aldehyde/Ketone | Qualitative: Exothermic | [4][5][6] |
| Silation of Alcohols | B(C₆F₅)₃ (catalyst) + R₃SiH + Alcohol | Qualitative: Gentle warming noted | [5] |
Experimental Protocols
Protocol 1: General Procedure for Managing Exotherms in a B(C₆F₅)₃-Catalyzed Hydrosilylation
Objective: To perform a hydrosilylation reaction while maintaining strict temperature control.
Materials:
-
This compound (B(C₆F₅)₃)
-
Carbonyl substrate (e.g., acetophenone)
-
Hydrosilane (e.g., triphenylsilane)
-
Anhydrous, high-boiling solvent (e.g., toluene)
-
Reaction vessel with a magnetic stirrer, thermometer, and addition funnel
-
Cooling bath (e.g., ice-water or dry ice/acetone)
Procedure:
-
Preparation: Assemble the reaction apparatus and ensure it is dry and under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Setup: In the reaction vessel, dissolve the carbonyl substrate and B(C₆F₅)₃ (typically 1-5 mol%) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using the cooling bath.
-
Slow Addition: Add the hydrosilane to the addition funnel and add it dropwise to the cooled, stirred reaction mixture.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature until the reaction is complete (monitored by TLC, GC, or NMR).
-
Quenching: Slowly and carefully quench the reaction by adding a less reactive alcohol (e.g., isopropanol) at a low temperature before warming to room temperature and proceeding with the aqueous workup.
Protocol 2: Safe Quenching of a Reaction Mixture Containing B(C₆F₅)₃
Objective: To safely neutralize the reaction mixture and any reactive intermediates.
Procedure:
-
Cooling: Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C or below) in a cooling bath.
-
Initial Quench: Slowly and dropwise, add a less reactive alcohol such as isopropanol. Monitor for any gas evolution or temperature increase. If the temperature rises significantly, pause the addition until it subsides.
-
Intermediate Quench (Optional): For larger scale reactions, a mixture of isopropanol and water (e.g., 1:1) can be added slowly after the initial isopropanol quench.
-
Final Quench: Once the initial vigorous reaction has ceased, water or an aqueous solution can be added slowly to complete the quench.
-
Workup: Proceed with the standard aqueous workup procedure.
Visualizations
Experimental Workflow for Managing Exothermic Reactions
Caption: A workflow diagram for managing exothermic reactions involving B(C₆F₅)₃.
Signaling Pathway for Frustrated Lewis Pair (FLP) Activation of H₂
Caption: The activation of dihydrogen by a Frustrated Lewis Pair involving B(C₆F₅)₃.
References
- 1. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. Light- and Heat-Responsive Frustrated Lewis Pair Enables On-Demand Fixation of Ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 8. Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Alternatives for Tris(perfluorophenyl)borane in Olefin Polymerization Catalysis
For researchers, scientists, and drug development professionals seeking effective and viable alternatives to tris(perfluorophenyl)borane (B(C₆F₅)₃) as a co-catalyst in metallocene and post-metallocene catalyzed olefin polymerization, this guide provides an objective comparison of performance, supported by experimental data, detailed protocols, and mechanistic insights.
This compound has been a cornerstone in the activation of single-site catalysts for olefin polymerization, primarily due to its strong Lewis acidity which facilitates the generation of the active cationic catalyst species. However, the search for alternatives has been driven by factors such as cost, stability, and the desire for co-catalysts with tailored properties. This guide explores prominent alternatives, including other borate (B1201080) activators, carborane-based activators, and MAO- and borate-free activating supports.
Performance Comparison of B(C₆F₅)₃ Alternatives
The efficacy of an activator is primarily judged by the resulting catalytic activity and the properties of the polymer produced, such as molecular weight (Mw) and polydispersity index (PDI). The following tables summarize the performance of various alternatives in ethylene (B1197577) and propylene (B89431) polymerization, using metallocene pre-catalysts.
Table 1: Ethylene Polymerization Performance
| Activator/Co-catalyst System | Pre-catalyst | Temperature (°C) | Activity (kg PE/mol·h·atm) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| B(C₆F₅)₃ / TIBA | rac-Et(Ind)₂ZrCl₂ | 80 | High | Moderate | Narrow | [1][2] |
| [Ph₃C][B(C₆F₅)₄] / TIBA | rac-Et(Ind)₂ZrCl₂ | 80 | Very High | High | Narrow | [3] |
| [PhNMe₂H][B(C₆F₅)₄] / TIBA | rac-Et(Ind)₂ZrCl₂ | 80 | High | High | Narrow | [3] |
| Undecachloro carborane / TIBA | [(η⁵-C₅Me₄)(SiMe₂-N-t-Bu)]TiMe₂ | 140 | Very High | 105,000 | 2.1 | [4][5] |
| MgCl₂ / AlEt₃ | Cp₂TiCl₂ | 50 | High | - | Narrow | [4] |
| AlHAl | (nBuCp)₂ZrCl₂ | 100 | Comparable to borates | - | - | [6] |
Table 2: Propylene Polymerization Performance
| Activator/Co-catalyst System | Pre-catalyst | Temperature (°C) | Activity (kg PP/mol·h·atm) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| B(C₆F₅)₃ / TIBA | rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | 50 | High | - | - | [3] |
| [Ph₃C][B(C₆F₅)₄] / TIBA | rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | 50 | Very High | - | - | [3] |
| [PhNMe₂H][B(C₆F₅)₄] / TIBA | rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | 50 | High | - | - | [3] |
| MgCl₂-supported borate / TIBA | Zirconocene | 50 | High | - | - | [7] |
Experimental Protocols
The following provides a generalized methodology for conducting olefin polymerization experiments to evaluate the performance of different activators.
Materials:
-
Pre-catalyst: Metallocene or post-metallocene complex (e.g., rac-Et(Ind)₂ZrCl₂, Cp₂ZrCl₂).
-
Activator: B(C₆F₅)₃ or its alternative (e.g., [Ph₃C][B(C₆F₅)₄], undecachloro carborane salt).
-
Co-catalyst/Scavenger: Trialkylaluminum compound (e.g., triisobutylaluminum (B85569) (TIBA), triethylaluminum (B1256330) (TEA)).
-
Solvent: Anhydrous toluene (B28343) or other suitable hydrocarbon solvent.
-
Monomer: Polymerization-grade ethylene or propylene.
-
Quenching Agent: Acidified methanol.
Polymerization Procedure (Slurry Phase):
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under vacuum and purged with nitrogen.
-
Solvent and Scavenger Addition: The desired volume of anhydrous toluene is introduced into the reactor, followed by the addition of the trialkylaluminum scavenger. The mixture is stirred and thermostated to the desired reaction temperature.
-
Monomer Saturation: The reactor is pressurized with the olefin monomer to the desired pressure, and the solvent is allowed to become saturated.
-
Catalyst Injection: In a separate glovebox, the pre-catalyst and the activator are dissolved in toluene. The solution is then injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, maintaining constant temperature and monomer pressure.
-
Quenching: The polymerization is terminated by rapidly venting the monomer and injecting acidified methanol.
-
Polymer Isolation and Characterization: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum. The polymer yield is determined gravimetrically to calculate the catalytic activity. The molecular weight (Mw) and polydispersity index (PDI) are determined by high-temperature gel permeation chromatography (GPC).
Mechanistic Pathways and Visualizations
The activation of the pre-catalyst is a critical step in initiating polymerization. The mechanism of activation varies depending on the type of activator used.
Activation by Borate Activators
Borate activators, such as trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), typically activate the metallocene pre-catalyst through alkyl or halide abstraction.[8] This process generates a cationic, coordinatively unsaturated metal center which is the active species for olefin polymerization. The bulky, non-coordinating borate anion stabilizes the cationic metal center.
Caption: Activation of a metallocene pre-catalyst by a borate activator.
Activation by MAO- and Borate-Free Activating Supports
Solid activating supports, such as magnesium chloride (MgCl₂), can activate metallocene pre-catalysts without the need for borate co-catalysts.[4] The activation mechanism is believed to involve the reaction of the metallocene with Lewis acidic sites on the surface of the support, leading to the formation of active cationic species. The support provides the counter-anion and stabilizes the active site.
Caption: Activation of a metallocene pre-catalyst on a MgCl₂ support.
Experimental Workflow
The overall experimental workflow for evaluating different activators is a systematic process from material preparation to polymer analysis.
Caption: General experimental workflow for activator evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MAO‐Free Activation of Metallocenes and other Single‐Site Catalysts for Ethylene Polymerization using Spherical Supports based on MgCl2 | Scilit [scilit.com]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Characterizing Tris(perfluorophenyl)borane Adducts with 11B and 19F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the utility of 11B and 19F Nuclear Magnetic Resonance (NMR) spectroscopy in the characterization of Lewis acid-base adducts of Tris(perfluorophenyl)borane, B(C6F5)3. This compound is a powerful Lewis acid widely employed in catalysis, organic synthesis, and materials science. The formation of adducts with Lewis bases is central to its reactivity, and NMR spectroscopy stands as the premier technique for elucidating the electronic and structural changes that occur upon coordination.
Introduction to NMR Characterization of B(C6F5)3 Adducts
The formation of an adduct between a Lewis base and B(C6F5)3 results in a change in the coordination number and geometry around the boron atom, from trigonal planar (3-coordinate) in the free borane (B79455) to tetrahedral (4-coordinate) in the adduct. This change profoundly impacts the electronic environment of both the boron nucleus and the fluorine atoms on the perfluorophenyl rings, leading to significant and diagnostic shifts in their respective NMR spectra.
-
11B NMR Spectroscopy: The 11B nucleus is a quadrupolar nucleus (I = 3/2) that is highly sensitive to its local electronic environment. The chemical shift (δ) of 11B provides a direct probe of the coordination number of the boron atom. A significant upfield shift is observed when the electron-deficient trigonal borane is converted to a tetracoordinate boronate species upon adduct formation.[1][2]
-
19F NMR Spectroscopy: 19F NMR is a highly sensitive technique (I = 1/2) that provides detailed information about the electronic state of the C6F5 groups. The spectra of B(C6F5)3 and its adducts typically show three distinct resonances corresponding to the ortho-, meta-, and para-fluorine atoms.[3][4] The chemical shifts of these fluorine atoms are sensitive to the coordination at the boron center, with adduct formation generally causing upfield shifts.[5]
Quantitative NMR Data for B(C6F5)3 and its Adducts
The following tables summarize typical 11B and 19F NMR chemical shifts for free B(C6F5)3 and a selection of its adducts with various Lewis bases. These values are illustrative and can vary depending on the solvent and temperature.
Table 1: 11B NMR Chemical Shifts
| Compound | Lewis Base | 11B Chemical Shift (δ, ppm) |
| B(C6F5)3 | - | ~60 (broad)[4] |
| H2O·B(C6F5)3 | Water | -1.6[5] |
| Et3SiH·B(C6F5)3 | Triethylsilane | -25 (broad doublet)[4] |
| (C6H5)3P·B(C6F5)3 | Triphenylphosphine | Data not explicitly found in search results |
| CH3CN·B(C6F5)3 | Acetonitrile | Data not explicitly found in search results |
Table 2: 19F NMR Chemical Shifts
| Compound | Lewis Base | Ortho-F (δ, ppm) | Para-F (δ, ppm) | Meta-F (δ, ppm) |
| B(C6F5)3 | - | -128.9 to -129.2[4][6] | -142.0 to -143.5[4][6] | -160.3 to -160.9[4][6] |
| H2O·B(C6F5)3 | Water | -134.9[5] | -156.4[5] | -163.6[5] |
| Et3SiH·B(C6F5)3 | Triethylsilane | -133.0[4] | -163.4[4] | -166.4[4] |
| (C6H5)3P·B(C6F5)3 | Triphenylphosphine | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results |
| CH3CN·B(C6F5)3 | Acetonitrile | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results |
Experimental Protocols
The following provides a general methodology for the NMR characterization of B(C6F5)3 adducts, synthesized from various reported procedures.[4][7][8][9]
1. Sample Preparation:
-
All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the moisture sensitivity of B(C6F5)3 and many of its adducts.[4][9]
-
Use deuterated solvents that have been rigorously dried and degassed. Common solvents include toluene-d8, CD2Cl2, and C6D5Br.[4][9][10]
-
Prepare solutions of B(C6F5)3 and the Lewis base of interest at known concentrations.
-
The adduct can be formed in situ within the NMR tube by adding a stoichiometric amount of the Lewis base to the B(C6F5)3 solution. The reaction is typically rapid at room temperature.
2. NMR Acquisition:
-
Acquire 11B and 19F NMR spectra on a multinuclear NMR spectrometer.
-
11B NMR:
-
Use boron-free quartz NMR tubes to avoid background signals.[8]
-
Reference the spectra externally to BF3·Et2O (δ = 0.0 ppm).[4][8][9][11]
-
A broad signal between 45 and 60 ppm is characteristic of the three-coordinate B(C6F5)3.[1] Upon adduct formation, a sharper signal will appear at a significantly more upfield chemical shift (typically between 0 and -30 ppm).
-
-
19F NMR:
-
Reference the spectra to an external standard such as C6H5CF3 (δ = -63.72 ppm) or CFCl3 (δ = 0.0 ppm).[4]
-
The spectrum of free B(C6F5)3 will show three distinct multiplets for the ortho, para, and meta fluorine atoms.
-
Upon adduct formation, these signals will shift upfield and may exhibit changes in their multiplicity and line width.
-
Visualization of Adduct Characterization by NMR
The following diagram illustrates the general principle of using 11B and 19F NMR to confirm the formation of a B(C6F5)3 adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
Electrochemical Analysis: A Comparative Guide to the Reduction Potential of Tris(perfluorophenyl)borane and Its Alternatives
For researchers and professionals in drug development and materials science, the selection of an appropriate Lewis acid is critical for catalyzing reactions, sensing anions, or serving as a p-type dopant. Tris(perfluorophenyl)borane, B(C₆F₅)₃, is a widely utilized Lewis acid due to its strong electron-accepting properties.[1] A key parameter in characterizing its electronic behavior is its reduction potential, which quantifies the tendency of the molecule to accept an electron. This guide provides a comparative analysis of the reduction potential of B(C₆F₅)₃ and several of its alternatives, supported by experimental data from electrochemical studies.
Comparative Analysis of Reduction Potentials
The electrochemical reduction of B(C₆F₅)₃ and related triarylboranes has been investigated primarily through cyclic voltammetry. This technique reveals that B(C₆F₅)₃ undergoes a quasi-reversible one-electron reduction.[2] The stability of the resulting radical anion and the potential at which this reduction occurs are influenced by the substituents on the aryl rings and the solvent used for the measurement.
A systematic study of the B(C₆F₅)₃-n(C₆Cl₅)n series (where n = 0, 1, 2, 3) demonstrates a clear trend: the replacement of a pentafluorophenyl (C₆F₅) group with a more electron-withdrawing pentachlorophenyl (C₆Cl₅) group results in a positive shift of the reduction potential by approximately 200 mV for each substitution.[1][3] This indicates that the boron center becomes more electron-deficient and easier to reduce with increasing chlorine substitution.[1]
| Compound | Reduction Potential (E°) vs. Fc/Fc⁺ | Solvent | Key Observations |
| B(C₆F₅)₃ | -1.79 ± 0.1 V | Dichloromethane | Archetypal strong Lewis acid. The reduction is followed by rapid chemical decomposition of the radical anion. |
| -1.65 ± 0.1 V | 1,2-Difluorobenzene | ||
| B(C₆F₅)₂(C₆Cl₅) | ~ -1.59 V (estimated) | Dichloromethane | Replacement of one C₆F₅ group with C₆Cl₅ makes the compound easier to reduce.[1][3] |
| B(C₆F₅)(C₆Cl₅)₂ | ~ -1.39 V (estimated) | Dichloromethane | Increased electrophilicity at the boron center compared to B(C₆F₅)₃.[1][3] |
| B(C₆Cl₅)₃ | ~ -1.19 V (estimated) | Dichloromethane | Significantly easier to reduce than B(C₆F₅)₃ due to the strong electron-withdrawing nature of the C₆Cl₅ groups.[1][3] |
| B[3,5-(CF₃)₂C₆H₃]₃ (BArF) | Not directly reported | - | Considered a more powerful Lewis acid than B(C₆F₅)₃ based on the Gutmann-Beckett method.[4] |
| B[4-(CF₃)C₆F₄]₃ (BTolF) | Not directly reported | - | Classified as a Lewis superacid, indicating stronger Lewis acidity than B(C₆F₅)₃.[5] |
Note: Estimated values for the B(C₆F₅)₃-n(C₆Cl₅)n series are based on the reported ~+200 mV shift per C₆Cl₅ substitution relative to the experimental value of B(C₆F₅)₃ in dichloromethane.[1][3]
Experimental Protocol: Determination of Reduction Potential by Cyclic Voltammetry
The following is a generalized protocol for determining the reduction potential of organoboron compounds, based on methodologies reported in the literature.[6][7]
1. Materials and Reagents:
-
Analyte: High-purity organoboron compound (e.g., B(C₆F₅)₃).
-
Solvent: Anhydrous, weakly coordinating solvent (e.g., dichloromethane, 1,2-difluorobenzene).
-
Supporting Electrolyte: A non-coordinating electrolyte salt (e.g., 0.05 M tetrabutylammonium (B224687) tetrakis(pentafluorophenyl)borate, [NBu₄][B(C₆F₅)₄]).
-
Internal Standard: Ferrocene (B1249389) (Fc), for referencing the potential.
-
Gases: High-purity inert gas (e.g., argon or nitrogen).
2. Electrochemical Setup:
-
Potentiostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Platinum (Pt) macrodisk electrode.
-
Reference Electrode: Silver/silver ion (Ag/Ag⁺) or silver/silver chloride (Ag/AgCl) non-aqueous reference electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or gauze.
3. Procedure:
-
Preparation of Solution:
-
In an inert atmosphere glovebox, prepare a solution of the analyte (e.g., 5 mM) in the chosen solvent containing the supporting electrolyte.
-
Ensure all glassware is rigorously dried to prevent interference from water.
-
-
Cell Assembly:
-
Assemble the three-electrode cell, ensuring the electrodes are clean and polished according to standard procedures.
-
Fill the cell with the analyte solution.
-
-
Deoxygenation:
-
Bubble the solution with the inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan over the expected reduction event. For B(C₆F₅)₃, a scan from 0 V to -2.0 V and back would be appropriate.
-
Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).
-
Record cyclic voltammograms at various scan rates (e.g., 50, 100, 200, 500, 1000 mV/s) to investigate the reversibility of the redox process. A quasi-reversible process will show an increase in the peak-to-peak separation with increasing scan rate.
-
-
Internal Referencing:
-
After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is then used as the internal reference point.
-
-
Data Analysis:
-
Determine the half-wave potential (E₁/₂) of the analyte's reduction peak from the cyclic voltammogram. This is typically calculated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials.
-
Report the reduction potential of the analyte relative to the Fc/Fc⁺ couple (E° vs. Fc/Fc⁺).
-
Visualizing the Experimental Workflow
The logical flow of the experimental procedure for determining the reduction potential via cyclic voltammetry is illustrated below.
Caption: Workflow for Electrochemical Analysis.
Conclusion
The reduction potential is a fundamental parameter for characterizing the electronic properties of Lewis acids like this compound. The data presented herein demonstrates that modifying the aryl substituents provides a tunable method for altering the electrophilicity and, consequently, the reduction potential of the borane. The B(C₆F₅)₃-n(C₆Cl₅)n series, in particular, offers a systematic progression to more easily reducible compounds. For researchers seeking alternatives to B(C₆F₅)₃, compounds with higher chlorine substitution or those featuring trifluoromethyl groups, such as BArF and BTolF, present viable options with enhanced Lewis acidity. The provided experimental protocol offers a robust framework for the consistent and reliable electrochemical characterization of these and other novel organoboron compounds.
References
- 1. Separating electrophilicity and Lewis acidity: the synthesis, characterization, and electrochemistry of the electron deficient tris(aryl)boranes B(C6F5)(3-n)(C6Cl5)n (n = 1-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3–n(C6Cl5)n (n = 1–3) - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. pubs.acs.org [pubs.acs.org]
Unraveling Reaction Speeds: A Comparative Guide to Kinetic Studies of Tris(perfluorophenyl)borane Catalyzed Reactions
For researchers, scientists, and professionals in drug development, understanding the kinetics of a chemical transformation is paramount for optimization and application. This guide provides a comparative analysis of the kinetics of reactions catalyzed by the powerful Lewis acid, Tris(perfluorophenyl)borane, B(C₆F₅)₃. We delve into experimental data, detailed protocols, and visual workflows to offer a comprehensive resource for evaluating the performance of this versatile catalyst.
This compound, a strong organoborane Lewis acid, is a renowned catalyst for a variety of organic transformations, including hydrosilylation, hydroboration, and polymerization reactions.[1][2][3] Its high efficiency is often attributed to its ability to activate substrates through unusual mechanisms, such as abstracting a hydride from a silane (B1218182) to generate a highly reactive silylium (B1239981) ion intermediate.[1][4][5] This guide focuses on the kinetic aspects of these catalyses, providing a framework for comparing reaction rates and understanding the factors that govern them.
Comparative Kinetic Data
The rate of B(C₆F₅)₃-catalyzed reactions is significantly influenced by the nature of the substrates and the reaction conditions. The following table summarizes key kinetic parameters for the hydrosilylation of various functional groups. It is important to note that increased concentrations of highly basic substrates can sometimes inhibit the reaction rate, as the catalyst becomes sequestered by the substrate, preventing it from activating the silane.[1]
| Substrate Class | Representative Substrate | Silane | Catalyst Loading (mol%) | Observed Rate Law | Relative Rate | Kinetic Isotope Effect (kH/kD) | Reference |
| Ketones | Acetophenone (B1666503) | Et₃SiH | 1-4 | First order in catalyst and silane; complex order in substrate | Fast | 1.4(5) | [1][4] |
| Aldehydes | Benzaldehyde | R₃SiH | 1-4 | First order in catalyst and silane | Faster than ketones | Not reported | [1] |
| Esters | Ethyl benzoate | R₃SiH | 1-4 | First order in catalyst and silane | Slower than ketones | Not reported | [1] |
| Alkenes | 1-Octene | Et₃SiH | 1-5 | First order in catalyst, silane, and alkene | Variable | 0.96 ± 0.05 | [6] |
| Alkoxysilanes | Ph₂MeSiOn-Oct | Ph₂MeSiH | Not specified | First order in both substrates and catalyst | Variable | Not reported | [7] |
This table is a synthesis of data presented in the cited literature. Relative rates are qualitative comparisons based on descriptions in the source documents.
Experimental Protocols
Accurate kinetic studies require meticulous experimental design. Below is a representative protocol for determining the rate of a B(C₆F₅)₃-catalyzed hydrosilylation reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the reaction order and rate constant for the B(C₆F₅)₃-catalyzed hydrosilylation of acetophenone with triethylsilane.
Materials:
-
This compound (B(C₆F₅)₃)
-
Acetophenone
-
Triethylsilane
-
Anhydrous toluene-d₈ (or other suitable deuterated solvent)
-
Internal standard (e.g., ferrocene (B1249389) or mesitylene)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of B(C₆F₅)₃, acetophenone, triethylsilane, and the internal standard in anhydrous toluene-d₈ in a glovebox or under an inert atmosphere. The concentrations should be chosen to allow for convenient monitoring of the reaction progress over time.
-
Reaction Setup: In a typical experiment, the NMR tube is charged with the acetophenone and internal standard stock solutions. The tube is then brought to the desired reaction temperature inside the NMR spectrometer.
-
Initiation of Reaction and Data Acquisition: The reaction is initiated by injecting the triethylsilane and B(C₆F₅)₃ stock solutions into the NMR tube. Immediately following injection and mixing, begin acquiring ¹H NMR spectra at regular time intervals.
-
Monitoring Reaction Progress: The disappearance of the reactant peaks (e.g., the aldehydic proton of acetophenone or the Si-H proton of triethylsilane) and the appearance of the product peaks are monitored over time. The integrals of these peaks are normalized against the integral of the internal standard to determine the change in concentration.[2]
-
Data Analysis: The concentration data versus time are plotted to determine the initial rate of the reaction. By varying the initial concentrations of each reactant (acetophenone, triethylsilane, and B(C₆F₅)₃) in a systematic manner, the order of the reaction with respect to each component can be determined. The rate constant (k) is then calculated from the determined rate law.
For reactions involving chromophoric species, UV-Vis spectroscopy can be an alternative or complementary technique to monitor reaction kinetics.[7]
Visualizing the Workflow and Catalytic Cycle
To better illustrate the processes involved in these kinetic studies, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for a kinetic study.
The catalytic cycle for the hydrosilylation of a carbonyl compound, a cornerstone of B(C₆F₅)₃ chemistry, involves several key steps as elucidated by mechanistic studies.[1][8]
Caption: B(C₆F₅)₃ catalytic cycle for hydrosilylation.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Cost-benefit analysis of using Tris(perfluorophenyl)borane in industrial applications.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of Tris(perfluorophenyl)borane, also known as B(C₆F₅)₃, in key industrial applications. Through objective comparisons with alternative catalysts and reagents, supported by experimental data, this document aims to inform purchasing and research decisions.
Section 1: Olefin Polymerization
This compound has emerged as a significant cocatalyst in the field of olefin polymerization, particularly in activating metallocene and other single-site catalysts. It presents a potent alternative to the widely used methylaluminoxane (B55162) (MAO).
Cost-Benefit Analysis: B(C₆F₅)₃ vs. MAO
The primary considerations for selecting a cocatalyst in industrial-scale olefin polymerization are cost, catalyst activity, and the properties of the resulting polymer.
Cost Comparison
The following table provides an approximate cost comparison for the catalyst components. Prices are based on currently available data from chemical suppliers and may vary based on quantity, purity, and supplier.
| Component | Chemical Formula | Supplier Example(s) | Price (USD) | Notes |
| This compound | B(C₆F₅)₃ | Strem, TCI America, Apollo Scientific, IndiaMART | $75 -
| Price is highly dependent on scale. Academic and small-scale research costs are high, but industrial-scale pricing is likely more competitive. |
| Methylaluminoxane (MAO) | [Al(CH₃)O]n | Sigma-Aldrich, American Elements, ChemicalBook | ~
| Typically sold as a solution in toluene (B28343). The market size for MAO is substantial, indicating widespread industrial use and potentially lower bulk pricing.[6] |
| Zirconocene (B1252598) Dichloride | Cp₂ZrCl₂ | Strem, Chem-Impex, NanoAxis LLC, Fisher Scientific | ~$36 -
| A common metallocene precatalyst used with both cocatalysts. |
Performance Comparison
The choice between B(C₆F₅)₃ and MAO extends beyond simple cost per kilogram, as the required ratios and resulting catalyst activities differ significantly.
| Performance Metric | B(C₆F₅)₃ System | MAO System | Key Benefits and Drawbacks |
| Cocatalyst/Catalyst Ratio | Near stoichiometric (typically ~1:1)[11] | Large excess required (Al/Zr ratios of 1000:1 to 10,000:1 are common)[12] | B(C₆F₅)₃: Lower cocatalyst consumption, which can offset its higher per-unit cost. Reduces aluminum contamination in the final polymer. MAO: High consumption is a significant cost driver and can lead to higher levels of residual aluminum in the polymer. |
| Catalyst Activity | Can lead to very high activities. For example, (EBI)ZrCl₂ activated with B(C₆F₅)₃-modified sMAO showed a 66% increase in activity for ethylene (B1197577) polymerization compared to unmodified sMAO.[13][14][15][16] | High activities are achievable, but often require a large excess of MAO.[17][18] | B(C₆F₅)₃: High efficiency can lead to greater throughput. The nature of the active species generated can be more well-defined. MAO: Established and well-understood system, but the exact nature of the active species can be complex and heterogeneous. |
| Polymer Properties | Can influence polymer molecular weight and long-chain branching. Increasing B(C₆F₅)₃ can lower long-chain branching and increase molecular weight.[19] | Higher concentrations of MAO can increase long-chain branching and decrease the molecular weight of the polymer.[19] | B(C₆F₅)₃: Offers a handle to fine-tune polymer microstructure. MAO: The large excess can complicate precise control over polymer properties. |
| Scavenging Requirement | Requires a scavenger (e.g., trialkylaluminum) to remove impurities.[11] | MAO itself acts as a scavenger. | B(C₆F₅)₃: Adds an additional component to the system. MAO: Simplifies the catalyst system by combining activation and scavenging functions. |
Experimental Protocols
1. Ethylene Polymerization with Zirconocene Dichloride/B(C₆F₅)₃
This protocol is a representative example for the polymerization of ethylene using a B(C₆F₅)₃-activated zirconocene catalyst.
-
Materials:
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Triisobutylaluminum (TIBA) or Trimethylaluminum (TMA) as a scavenger
-
Toluene (anhydrous)
-
Ethylene gas (polymerization grade)
-
-
Procedure:
-
A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous toluene is introduced into the reactor.
-
The scavenger (e.g., TIBA) is added to the toluene and stirred.
-
In a separate glovebox, a solution of zirconocene dichloride in toluene and a solution of Tris(pentafluorophenyl)borane in toluene are prepared.
-
The zirconocene dichloride solution is added to the reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 80°C).
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 10 bar).
-
The Tris(pentafluorophenyl)borane solution is injected into the reactor to initiate polymerization.
-
The ethylene pressure is maintained for the duration of the polymerization.
-
Polymerization is terminated by venting the ethylene and adding an alcohol (e.g., methanol).
-
The resulting polyethylene (B3416737) is collected by filtration, washed with methanol (B129727), and dried under vacuum.
-
2. Ethylene Polymerization with Zirconocene Dichloride/MAO
This protocol is a representative example for the polymerization of ethylene using an MAO-activated zirconocene catalyst.
-
Materials:
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Toluene (anhydrous)
-
Ethylene gas (polymerization grade)
-
-
Procedure:
-
A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous toluene is introduced into the reactor.
-
The MAO solution is added to the reactor and stirred. The amount of MAO is calculated to achieve a high Al/Zr molar ratio (e.g., 1000:1).
-
In a separate glovebox, a solution or slurry of zirconocene dichloride in toluene is prepared.
-
The reactor is heated to the desired polymerization temperature (e.g., 80°C).
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 8 bar).[20]
-
The zirconocene dichloride solution/slurry is injected into the reactor to initiate polymerization.[20]
-
The ethylene pressure is maintained for the duration of the polymerization.
-
Polymerization is terminated by venting the ethylene and adding acidified alcohol (e.g., methanol with HCl).
-
The polyethylene is collected by filtration, washed extensively with methanol and water, and dried under vacuum.
-
Catalyst Activation Workflow
The following diagrams illustrate the proposed activation mechanisms for a metallocene precatalyst by both B(C₆F₅)₃/scavenger and MAO.
Section 2: Hydrosilylation Reactions
(Content for this section will be developed in a future update, focusing on comparisons with platinum-based catalysts.)
Section 3: Frustrated Lewis Pair (FLP) Chemistry
(Content for this section will be developed in a future update, focusing on alternative Lewis acids and bases.)
Section 4: Dopant in Organic Electronics
(Content for this section will be developed in a future update, focusing on comparisons with other p-dopants.)
References
- 1. 1109-15-5 Cas No. | Tris(pentafluorophenyl)borane | Apollo [store.apolloscientific.co.uk]
- 2. strem.com [strem.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. Methylaluminoxane 206451-54-9 [sigmaaldrich.com]
- 5. METHYLALUMINOXANE | 120144-90-3 [chemicalbook.com]
- 6. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Zirconocene Dichloride | NanoAxis LLC [nanoaxisllc.com]
- 9. strem.com [strem.com]
- 10. Zirconocene Dichloride 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 12. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. Slurry-phase ethylene polymerization using pentafluorophenyl- and pentafluorophenoxy-modified solid polymethylaluminoxanes | NMR Facility [nmr.chem.ox.ac.uk]
- 17. The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Tris(perfluorophenyl)borane: A Step-by-Step Guide
Tris(perfluorophenyl)borane, a powerful Lewis acid, requires careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides detailed procedures for the proper management of this compound waste, from handling and personal protection to final disposal.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. The substance is hazardous and can cause skin and serious eye irritation.[1] It is also toxic if swallowed.[2] Due to its hygroscopic nature, it should be handled under a dry, inert atmosphere.[3][4]
| Equipment/Practice | Specification | Rationale |
| Ventilation | Use only in a well-ventilated area or in an enclosing hood with exhaust ventilation.[2][5] | To minimize exposure to dust and fumes. |
| Eye Protection | Safety glasses with side-shields or goggles.[5] | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical resistant gloves (e.g., nitrile rubber) and protective clothing.[4][5] | To avoid skin contact, which can cause irritation.[1] |
| Respiratory Protection | Dust respirator.[5] A self-contained breathing apparatus may be required for spills or emergencies.[3] | To prevent inhalation of dust.[3][5] |
| General Hygiene | Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the work area.[2][4][5] | To prevent accidental ingestion. |
II. Spill Cleanup Procedures
Immediate and proper cleanup of spills is essential to prevent contamination and exposure. Procedures vary depending on whether the spill is dry or wet.
For Dry Spills:
-
Evacuate and Secure: Alert personnel in the area and evacuate unnecessary personnel.[2][3][5]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Cleanup:
-
Containerize: Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[4][5]
-
Decontaminate: Wash the spill area with large amounts of water.[5] Prevent runoff from entering drains or waterways.[3][5]
For Wet Spills:
-
Containment: Prevent the spillage from entering drains or water courses by any available means.[5] Cover drains if possible.[3]
-
Cleanup: Vacuum or shovel the material into labeled containers for disposal.[5]
-
Decontaminate: Wash the area thoroughly with water and prevent runoff from entering drains.[5] If contamination of drains occurs, notify emergency services.[5]
III. Disposal Protocol
The primary method for the disposal of this compound is through a licensed and authorized hazardous waste collection service.[2][4][5] Chemical deactivation procedures are not detailed in standard safety documents; therefore, professional disposal is mandatory.
Step-by-Step Disposal Procedure:
-
Collect Waste: Carefully collect all waste material, including contaminated items and residues from spills.
-
Package Waste: Place the waste in a clean, dry, and sealable container.[4][5] Ensure the container is clearly and accurately labeled as hazardous waste, indicating the contents.
-
Store Waste: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][5][6] The storage area should be secure and locked up.[2][4][5]
-
Arrange for Disposal: Contact a licensed hazardous or special waste management authority to arrange for collection and disposal.[2][5] Dispose of the contents and container in accordance with all federal, state, and local regulations.[4] Do not empty into drains or release into the environment.[2][3][6]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tris(perfluorophenyl)borane
Essential Safety and Handling Guide for Tris(perfluorophenyl)borane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 1109-15-5). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your work.
Chemical and Physical Properties
This compound, also known as BCF, is a powerful Lewis acid widely used in catalysis and organic electronics.[1][2] It is a white, volatile solid that is thermally stable but sensitive to moisture.[2][3]
| Property | Data |
| Chemical Formula | C₁₈BF₁₅ |
| Molecular Weight | 511.98 g/mol [4] |
| Appearance | White to colorless solid[2][5] |
| Melting Point | 126 to 131 °C (259 to 268 °F)[2] |
| Solubility | Soluble in hexane, chloroform, dichloromethane, toluene, and polar solvents.[5] Forms an adduct with water.[2] |
| Storage Temperature | Store in a cool, dry place.[4][6] Long-term storage at -20°C or 2-8°C is recommended.[4][6] |
| Occupational Exposure Limits | OSHA PEL: Not available. NIOSH REL: Not available. ACGIH TLV: Not available.[6] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7][8] It is also toxic if swallowed.[5][9] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required PPE:
-
Hand Protection: Wear chemical-resistant gloves such as Neoprene or nitrile rubber.[4] Gloves must be inspected before use and disposed of properly after handling.[4][10]
-
Eye and Face Protection: Chemical safety goggles are required.[9] A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[9][10] Contact lenses should not be worn.[9]
-
Skin and Body Protection: Wear a lab coat (Nomex® is recommended), long pants, and closed-toe, closed-heel shoes to cover as much skin as possible.[9][10]
-
Respiratory Protection: Use only in a well-ventilated area or under an enclosing hood with exhaust ventilation.[6][9] If dust is generated and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges (type ABEK) is required.[4][9]
Operational Plan: Step-by-Step Handling Procedure
All manipulations should be performed under an inert, dry atmosphere (e.g., in a nitrogen-filled glove box) to prevent degradation from moisture.[3][5]
-
Preparation:
-
Ensure that an emergency eyewash station and safety shower are immediately accessible.[9]
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
Put on all required PPE as listed above.
-
-
Handling the Chemical:
-
Handle the solid in a glove box or a fume hood to minimize inhalation exposure.[4][9]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[11]
-
Be aware of incompatibilities: this compound should not be mixed with strong oxidizing agents, strong acids, or water.[8][9] Explosions have been reported when it is mixed with trialkylaluminum compounds.[9]
-
-
Post-Handling:
Emergency and First Aid Protocols
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][6] If not breathing, give artificial respiration.[6] Seek medical attention if you feel unwell.[4][6]
-
Skin Contact: Immediately take off all contaminated clothing.[5] Flush the skin with plenty of running water for at least 15 minutes.[6] Get medical advice if skin irritation occurs.[6]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do so.[6] Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor immediately.[6][9]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Step-by-Step Guidance
Improper disposal of this compound can pose environmental hazards.[9] Do not let the product enter drains, waterways, or soil.[5][6]
-
Waste Collection:
-
Storage of Waste:
-
Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials, pending disposal.
-
-
Final Disposal:
References
- 1. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 2. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 3. This compound | 135072-62-7 | Benchchem [benchchem.com]
- 4. ereztech.com [ereztech.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. Tris(pentafluorophenyl)borane | C18BF15 | CID 582056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. gelest.com [gelest.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
